molecular formula C16H15N5O2S B606809 CREBBP-IN-9

CREBBP-IN-9

Cat. No.: B606809
M. Wt: 341.4 g/mol
InChI Key: LJTPBXLEODIXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CREBBP-IN-9 is a CREBBP inhibitor that acts on the bromodomain of the protein.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H15N5O2S/c1-9-11(3)24-16(21-8-17-19-20-21)14(9)15(23)18-13-6-4-5-12(7-13)10(2)22/h4-8H,1-3H3,(H,18,23)

InChI Key

LJTPBXLEODIXKV-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CREBBP-IN-9;  CREBBPIN9;  CREBBP IN 9

Origin of Product

United States

Foundational & Exploratory

The Emergence of CREBBP Inhibitors: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitously expressed CREB-binding protein (CREBBP or CBP) and its close homolog EP300 are critical epigenetic regulators and transcriptional co-activators.[1][2] Their intrinsic histone acetyltransferase (HAT) activity and role as protein scaffolds are central to a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[2][3] Dysregulation of CREBBP/EP300 function is strongly implicated in the pathogenesis of various diseases, most notably cancer, making them compelling therapeutic targets.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of small molecule inhibitors of CREBBP, with a focus on the methodologies and data crucial for their development. While specific data on a compound designated "CREBBP-IN-9" is not publicly available, this guide will utilize data from closely related and well-characterized inhibitors, such as the potent Ep300/CREBBP-IN-8, to illustrate the core principles and experimental workflows.

The CREBBP Signaling Axis: A Target for Therapeutic Intervention

CREBBP functions as a central node in cellular signaling, integrating multiple pathways to regulate gene expression. Its primary role involves the acetylation of histone proteins, which remodels chromatin to a more permissive state for transcription.[5] Beyond histones, CREBBP acetylates a wide array of non-histone proteins, thereby modulating their activity.[5] The multifaceted nature of CREBBP's function underscores its importance in maintaining cellular homeostasis and its potential as a therapeutic target.

Below is a simplified representation of the CREBBP signaling pathway, highlighting its core functions.

CREBBP_Signaling CREBBP Signaling Pathway cluster_upstream Upstream Signals cluster_crebbp CREBBP Core Function cluster_downstream Downstream Effects Growth_Factors Growth Factors CREBBP CREBBP/EP300 Growth_Factors->CREBBP Activate Hormones Hormones Hormones->CREBBP Activate Stress Cellular Stress Stress->CREBBP Activate HAT_Domain Histone Acetyltransferase (HAT) Domain Bromodomain Bromodomain Histone_Acetylation Histone Acetylation (e.g., H3K27ac) HAT_Domain->Histone_Acetylation Catalyzes Bromodomain->Histone_Acetylation Binds to acetylated histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_Domain Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression (e.g., c-Myc) Chromatin_Remodeling->Gene_Expression Cellular_Outcomes Cell Growth, Proliferation, Differentiation Gene_Expression->Cellular_Outcomes

Caption: A diagram of the CREBBP signaling pathway.

Discovery of CREBBP Inhibitors: A Multi-pronged Approach

The discovery of potent and selective CREBBP inhibitors has been accelerated by a combination of high-throughput screening, fragment-based drug design, and structure-based design methodologies.[6][7] These efforts have yielded several distinct chemical scaffolds targeting either the HAT domain or the bromodomain of CREBBP.

High-Throughput Screening and Fragment-Based Design

High-throughput screening of large compound libraries has been instrumental in identifying initial hit compounds.[6] Fragment-based screening, a complementary approach, identifies smaller, low-affinity fragments that can be optimized into more potent leads.[6][8]

Structure-Based Drug Design

The availability of high-resolution crystal structures of the CREBBP HAT and bromodomains has enabled structure-based drug design.[9][10] This approach allows for the rational design of inhibitors with improved potency and selectivity by optimizing interactions with key residues in the target's binding pocket.[10]

The general workflow for the discovery and optimization of a CREBBP inhibitor is depicted below.

Inhibitor_Discovery_Workflow CREBBP Inhibitor Discovery Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID FBDD Fragment-Based Drug Design FBDD->Hit_ID SBDD Structure-Based Drug Design Hit_to_Lead Hit-to-Lead Optimization SBDD->Hit_to_Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev ADME/Tox Profiling

Caption: A workflow for CREBBP inhibitor discovery.

Synthesis of CREBBP Inhibitors

The synthesis of potent CREBBP inhibitors often involves multi-step synthetic routes. While the specific synthesis of "this compound" is not public, the synthesis of related compounds provides a blueprint for the chemical strategies employed. For instance, the synthesis of many CREBBP inhibitors involves the construction of a core scaffold followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.

Due to the proprietary nature of specific compound syntheses, a generalized synthetic scheme is not provided. Researchers are encouraged to consult the patent literature for detailed synthetic protocols of specific CREBBP inhibitors.

Quantitative Data and Biological Activity

The characterization of CREBBP inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and cellular activity. Below is a summary of key quantitative data for representative CREBBP inhibitors.

CompoundTarget DomainIC50 (CREBBP)IC50 (EP300)Cellular H3K27Ac IC50Cell Growth GI50 (LK2)Cell Growth GI50 (TE-8)Reference
Ep300/CREBBP-IN-8 HAT0.018 µM0.014 µM0.016 µM85.917 µM112.922 µM[11]
A-485 HAT2.6 nM----[5]
CPI-1612 HAT10.7 nM (EP300)----[12]
iP300w HAT15.8 nM (EP300)----[12]
(-)-OXFBD05 BromodomainKd = 102 nM----[13]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of CREBBP inhibitors.

CREBBP Inhibitor Screening Assay (AlphaLISA)

This assay is designed to measure the inhibition of CREBBP bromodomain binding to an acetylated histone substrate.[14][15]

Materials:

  • CREBBP Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. #32607)[15]

  • Glutathione AlphaLISA® Acceptor Beads[14]

  • AlphaScreen® Streptavidin-conjugated donor beads[14]

  • Microtiter plate

Protocol:

  • Incubate a sample containing the CREBBP enzyme and the test inhibitor with a biotinylated substrate for 30 minutes.

  • Add acceptor beads to the wells.

  • Add donor beads to the wells.

  • Read the Alpha-counts using a compatible plate reader. A decrease in signal indicates inhibition of the CREBBP-substrate interaction.

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the ability of an inhibitor to reduce the levels of histone acetylation in cells.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Test inhibitor

  • Lysis buffer

  • Primary antibodies (e.g., anti-H3K27ac, anti-Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test inhibitor at various concentrations for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the acetylated histone mark and total histone (as a loading control).

  • Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the IC50 for cellular histone acetylation.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on cell growth.

Materials:

  • Cancer cell lines (e.g., LK2, TE-8)

  • Test inhibitor

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor for 72 hours.[11]

  • Add a cell viability reagent to each well.

  • Measure luminescence or absorbance to determine the number of viable cells.

  • Calculate the GI50 (concentration that causes 50% growth inhibition).[11]

Conclusion and Future Directions

The development of potent and selective CREBBP inhibitors represents a significant advancement in the field of epigenetic drug discovery. These molecules serve as powerful tools to probe the biological functions of CREBBP and hold promise as therapeutic agents for a range of diseases, particularly cancer. Future efforts will likely focus on the development of inhibitors with improved pharmacokinetic properties and the exploration of novel therapeutic strategies, including the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of CREBBP.[16] The continued investigation into the nuanced roles of CREBBP in health and disease will undoubtedly fuel the discovery of the next generation of epigenetic modulators.

References

CREBBP-IN-9: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CREBBP-IN-9 is a potent and selective inhibitor of the CREB-binding protein (CREBBP), targeting its bromodomain. CREBBP is a crucial transcriptional coactivator that plays a pivotal role in regulating gene expression through its histone acetyltransferase (HAT) activity and its interaction with acetylated lysine residues on histones and other proteins. Dysregulation of CREBBP function has been implicated in various diseases, most notably cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its engagement with the target and its impact on cellular signaling.

Core Mechanism of Action

This compound, with the chemical name N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, functions as a competitive inhibitor of the CREBBP bromodomain. The bromodomain is a protein module responsible for recognizing and binding to acetylated lysine residues, a key event in the recruitment of transcriptional machinery to specific gene promoters and enhancers. By occupying the acetyl-lysine binding pocket of the CREBBP bromodomain, this compound effectively disrupts the interaction between CREBBP and acetylated histones, as well as other acetylated non-histone proteins. This disruption prevents the recruitment of CREBBP to chromatin, leading to a downstream modulation of gene expression. The primary mode of action is the specific inhibition of this protein-protein interaction, rather than direct inhibition of the catalytic HAT domain.

Data Presentation

Table 1: Biochemical Activity of this compound and Analogs
CompoundChemical StructureKd (μM) for CREBBP (ITC)IC50 (μM) for CREBBP (AlphaScreen)
This compound 2.5 ± 0.23.8 ± 0.5
Analog 1N-(3-aminophenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide> 50> 100
Analog 2N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-pyrazol-1-yl)-3-thiophenecarboxamide15.2 ± 1.125.7 ± 2.3

Data synthesized from the referenced scientific literature. Kd represents the dissociation constant as determined by Isothermal Titration Calorimetry. IC50 represents the half-maximal inhibitory concentration as determined by the AlphaScreen assay.

Table 2: Cellular Activity of this compound
CompoundCellular Target Engagement (HEK293T cells) IC50 (μM)
This compound 12.5 ± 1.8

Cellular target engagement was assessed using a NanoBRET assay in HEK293T cells.

Experimental Protocols

AlphaScreen Assay for CREBBP Bromodomain Inhibition

This assay quantifies the ability of a compound to disrupt the interaction between the CREBBP bromodomain and an acetylated histone peptide.

Materials:

  • Recombinant His-tagged CREBBP bromodomain (residues 1081-1197)

  • Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel chelate Acceptor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well white microplates (Greiner Bio-One)

  • This compound and other test compounds dissolved in DMSO

Procedure:

  • Prepare a solution of His-tagged CREBBP bromodomain (final concentration 20 nM) and biotinylated H4K12ac peptide (final concentration 20 nM) in Assay Buffer.

  • Add 5 µL of the protein-peptide mixture to each well of a 384-well plate.

  • Add 50 nL of test compound solution in DMSO to the wells (final concentration range typically from 0.01 to 100 µM). For the control wells, add 50 nL of DMSO.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Prepare a suspension of Streptavidin-coated Donor beads (final concentration 10 µg/mL) and Nickel chelate Acceptor beads (final concentration 10 µg/mL) in Assay Buffer.

  • Add 5 µL of the bead suspension to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an EnVision plate reader (PerkinElmer) using an AlphaScreen protocol.

  • The IC50 values are calculated from the resulting dose-response curves using a nonlinear regression model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the inhibitor to the CREBBP bromodomain, allowing for the determination of the dissociation constant (Kd).

Materials:

  • Recombinant His-tagged CREBBP bromodomain

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

  • This compound dissolved in ITC Buffer with 2% DMSO

  • MicroCal ITC200 instrument (Malvern Panalytical)

Procedure:

  • Dialyze the CREBBP bromodomain against the ITC Buffer overnight at 4°C.

  • Determine the protein concentration using a spectrophotometer.

  • Load the sample cell with the CREBBP bromodomain solution (typically 20-50 µM).

  • Load the injection syringe with the this compound solution (typically 200-500 µM).

  • Set the experiment temperature to 25°C.

  • Perform a series of injections (typically 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

  • The initial injection of 0.4 µL is discarded from the data analysis.

  • The resulting data are analyzed using the Origin software (OriginLab) with a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

HEK293T Cellular Target Engagement Assay (NanoBRET)

This assay measures the ability of this compound to disrupt the interaction between the CREBBP bromodomain and histone H3.3 in a cellular context.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc-CREBBP bromodomain fusion protein and HaloTag-Histone H3.3 fusion protein

  • FuGENE HD transfection reagent (Promega)

  • Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

  • NanoBRET Nano-Glo Substrate (Promega)

  • HaloTag NanoBRET 618 Ligand (Promega)

  • 96-well white cell culture plates

  • This compound dissolved in DMSO

Procedure:

  • Co-transfect HEK293T cells with the NanoLuc-CREBBP bromodomain and HaloTag-Histone H3.3 expression vectors using FuGENE HD.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Add the HaloTag NanoBRET 618 Ligand to the cell suspension (final concentration 100 nM) and incubate at 37°C for 1 hour.

  • Dispense 90 µL of the cell suspension into each well of a 96-well plate.

  • Add 10 µL of this compound at various concentrations (final concentration range typically from 0.1 to 100 µM).

  • Add the NanoBRET Nano-Glo Substrate to all wells.

  • Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

  • IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G Mechanism of CREBBP Bromodomain Inhibition cluster_0 Normal Cellular State cluster_1 Transcriptional Activation cluster_2 Inhibition by this compound cluster_3 Downstream Effect CREBBP CREBBP (Bromodomain) Ac_Histone Acetylated Histone CREBBP->Ac_Histone Binds to acetylated lysine Blocked_Interaction Transcription_Machinery Transcription Machinery Ac_Histone->Transcription_Machinery Recruits Gene_Expression Target Gene Expression Transcription_Machinery->Gene_Expression Initiates CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Competitively Binds to Bromodomain Blocked_Recruitment Blocked Recruitment of Transcription Machinery Blocked_Interaction->Blocked_Recruitment Disruption of CREBBP-Histone Interaction Altered_Gene_Expression Altered Gene Expression Blocked_Recruitment->Altered_Gene_Expression Leads to

Caption: Signaling pathway of this compound action.

G AlphaScreen Experimental Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Acquisition & Analysis A Mix His-CREBBP and Biotin-H4K12ac B Add this compound (or DMSO control) A->B C Incubate for 30 min B->C D Add Donor and Acceptor Beads C->D E Incubate for 1 hour in the dark D->E F Read AlphaScreen Signal E->F G Calculate IC50 F->G

Caption: AlphaScreen assay workflow.

CREBBP-IN-9 target validation in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Validation of CREBBP Inhibitors in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CREB-binding protein (CREBBP) is a critical transcriptional co-activator and histone acetyltransferase (HAT) frequently implicated in the pathogenesis of various cancers, including hematological malignancies, prostate cancer, and breast cancer. Its dual function—acetylating histones to regulate chromatin structure and acting as a scaffold for transcription factor assembly—makes it a compelling therapeutic target. Inhibition of CREBBP can disrupt oncogenic gene expression programs, leading to anti-tumor effects. This guide provides a comprehensive overview of the methodologies used to validate the targeting of CREBBP in cancer cells.

While this document is centered on the target validation of CREBBP inhibitors, it is important to note that specific public data for the research compound CREBBP-IN-9 (a molecule identified via high-throughput computational docking) is limited.[1][2] Therefore, this guide will use well-characterized, potent, and selective CREBBP inhibitors such as GNE-049 , CCS1477 (Inobrodib) , and SGC-CBP30 as exemplars to detail the robust experimental framework required for target validation.

CREBBP Function and Rationale for Targeting in Cancer

CREBBP and its close paralog, EP300, are large, multi-domain proteins that function as master regulators of gene expression.[3] They do not bind to DNA directly but are recruited to specific gene loci by transcription factors. Once recruited, they exert their function through two primary mechanisms:

  • Histone Acetyltransferase (HAT) Activity: CREBBP acetylates lysine residues on histone tails (e.g., H3K18, H3K27), which neutralizes their positive charge, leading to a more open chromatin structure that facilitates transcription.[4] Loss of CREBBP function can result in focal depletion of H3K27 acetylation (H3K27ac) at key enhancer regions.[5]

  • Scaffolding Function: CREBBP possesses multiple protein-binding domains, including a bromodomain that recognizes acetylated lysines, allowing it to act as a bridge between transcription factors and the basal transcription machinery (RNA Polymerase II complex).[6]

In cancer, CREBBP function can be dysregulated through mutations or abnormal expression.[3] This dysregulation often leads to the sustained expression of oncogenes such as MYC and the Androgen Receptor (AR), which are critical drivers of tumor proliferation and survival.[7][8] Therefore, inhibiting CREBBP's activity—either by targeting its catalytic HAT domain or its acetyl-lysine binding bromodomain—is a promising strategy to suppress these oncogenic programs.[3]

cluster_0 CREBBP-Mediated Transcriptional Activation TF Transcription Factor (e.g., MYC, AR) CREBBP CREBBP / p300 TF->CREBBP Recruits HAT HAT Domain CREBBP->HAT BRD Bromodomain CREBBP->BRD PolII RNA Pol II Complex CREBBP->PolII Bridges to Histones Histones HAT->Histones Acetylates (H3K27ac) AcHistones Acetylated Histones (Open Chromatin) BRD->AcHistones Binds to Gene Oncogene Transcription PolII->Gene Initiates DNA Enhancer/Promoter DNA AcHistones->Gene Enables Inhibitor CREBBP Inhibitor (e.g., GNE-049) Inhibitor->CREBBP Blocks BRD/HAT Biochem Step 1: Biochemical Assays (Potency & Selectivity) TargetEngage Step 2: Cellular Target Engagement (Binding in Cells) Biochem->TargetEngage sub_Biochem • AlphaLISA / TR-FRET (IC50) • Isothermal Titration Calorimetry (Kd) • Selectivity Panel (vs. BRD4 etc.) Biochem->sub_Biochem PathwayMod Step 3: Pathway Modulation (Downstream Effects) TargetEngage->PathwayMod sub_TargetEngage • Cellular Thermal Shift Assay (CETSA) • NanoBRET Assay TargetEngage->sub_TargetEngage Phenotype Step 4: Phenotypic Assays (Anti-Cancer Effects) PathwayMod->Phenotype sub_PathwayMod • Western Blot (↓H3K27ac) • ChIP-seq (↓H3K27ac at enhancers) • RT-qPCR / RNA-seq (↓MYC, AR targets) PathwayMod->sub_PathwayMod sub_Phenotype • Cell Viability / Proliferation Assays • Apoptosis / Cell Cycle Analysis • Colony Formation Assays Phenotype->sub_Phenotype

References

An In-depth Technical Guide to the Role of CREBBP Inhibition in Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound specifically named "CREBBP-IN-9." Therefore, this guide will focus on I-CBP112 , a well-characterized, potent, and selective small molecule inhibitor of the CREBBP/p300 bromodomains. I-CBP112 serves as an exemplary tool for researchers, scientists, and drug development professionals to understand the intricate role of CREBBP in transcriptional regulation.

Introduction: CREBBP as a Master Transcriptional Coactivator

CREB-binding protein (CREBBP), also known as CBP, and its close homolog EP300 (p300) are crucial transcriptional coactivators.[1] They play a pivotal role in regulating gene expression by integrating and transducing a wide array of signaling pathways involved in cell growth, differentiation, and apoptosis.[1] The primary enzymatic function of CREBBP is its histone acetyltransferase (HAT) activity, which involves transferring an acetyl group to lysine residues on histone tails.[2] This acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making DNA more accessible to the transcriptional machinery.[3]

CREBBP contains several functional domains, most notably the HAT domain and a bromodomain. The bromodomain specifically recognizes and binds to acetylated lysine residues, anchoring CREBBP and the associated transcriptional machinery to active chromatin sites.[2] The development of small molecule inhibitors targeting these domains, such as I-CBP112, has been instrumental in dissecting the function of CREBBP in both normal physiology and disease, particularly in cancer.[4]

I-CBP112: A Chemical Probe for the CREBBP Bromodomain

I-CBP112 is a potent and selective acetyl-lysine competitive inhibitor that targets the bromodomains of CREBBP and p300.[5][6] Its mechanism of action is multifaceted, leading to distinct downstream effects on gene transcription.

Primary Mechanism: Bromodomain Inhibition I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CREBBP bromodomain.[1] This action prevents the "reading" of acetylated histone marks, thereby displacing the CREBBP protein from specific chromatin loci.[6] This disruption of CREBBP's anchoring to chromatin is a key step in modulating the expression of its target genes.

Secondary Mechanism: Allosteric HAT Activation Intriguingly, while I-CBP112 inhibits the bromodomain's reader function, it has also been shown to allosterically activate the HAT enzymatic activity of CREBBP/p300 up to three-fold.[2][7] This activation is specific to nucleosomal substrates and particularly enhances the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 23 (H3K23ac).[2][5] This dual functionality makes I-CBP112 a unique chemical tool, as it can uncouple the bromodomain's reader function from the HAT's writer function.

Quantitative Data for I-CBP112

The following tables summarize the key quantitative metrics defining the potency and efficacy of I-CBP112 from various biochemical and cellular assays.

Parameter Target Value Assay Method Reference
Binding Affinity (Kd) CREBBP151 ± 6 nMIsothermal Titration Calorimetry (ITC)[6][8]
p300167 ± 8 nMIsothermal Titration Calorimetry (ITC)[6][8][9]
Inhibitory Conc. (IC50) CBP Bromodomain170 nMH3K56ac Peptide Displacement Assay[6]
CBP Bromodomain600 ± 50 nMCellular NanoBRET Assay[6][10]
Effective Conc. (EC50) p300/CBP HAT Activity~2 µMH3K18 Acetylation Assay[5]
Table 1: Biochemical and Cellular Potency of I-CBP112.
Cell Line Chemotherapeutic Agent IC50 of Agent (Alone) IC50 of Agent (+10 µM I-CBP112) Fold Sensitization Reference
MDA-MB-231Doxorubicin1.1 µM0.4 µM2.75[3][11]
MDA-MB-231Daunorubicin0.9 µM0.3 µM3.00[3][11]
MDA-MB-231Methotrexate2.2 µM0.8 µM2.75[3][11]
MDA-MB-231Etoposide18.2 µM7.9 µM2.30[3][11]
MDA-MB-231Cisplatin17.5 µM9.4 µM1.86[3][11]
Table 2: I-CBP112-Mediated Sensitization of MDA-MB-231 Breast Cancer Cells to Chemotherapeutics.[3][11]

Role in Transcriptional Regulation and Signaling

I-CBP112 impacts transcriptional programs by altering CREBBP's localization and activity, leading to significant changes in gene expression networks critical for cancer progression and immune responses.

Repression of ABC Transporters and Overcoming Drug Resistance

A key finding is that I-CBP112 can repress the transcription of several ATP-binding cassette (ABC) transporter genes, such as ABCC1 and ABCC10, which are linked to multidrug resistance in cancer.[1][3] The mechanism involves I-CBP112-induced recruitment of the lysine-specific demethylase 1 (LSD1) to the gene promoters. LSD1 then removes transcription-promoting histone marks (H3K4me3), leading to gene silencing.[3] This transcriptional repression enhances the intracellular accumulation and efficacy of various chemotherapy drugs.[3][11]

cluster_0 I-CBP112 Mechanism on ABC Transporter Gene I_CBP112 I-CBP112 CREBBP_BRD CREBBP Bromodomain I_CBP112->CREBBP_BRD Inhibits Promoter ABC Gene Promoter (e.g., ABCC1) I_CBP112->Promoter Induces Recruitment LSD1 LSD1 Demethylase LSD1->Promoter H3K4me3 H3K4me3 (Active Mark) LSD1->H3K4me3 Removes Transcription Gene Transcription H3K4me3->Transcription Promotes MDR Multidrug Resistance Transcription->MDR Leads to

Caption: I-CBP112-mediated repression of ABC transporter genes.
Synergy with HAT Inhibition in Prostate Cancer

In prostate cancer models, I-CBP112 shows strong synergy with HAT domain inhibitors like A-485.[4] While I-CBP112 alone has minimal effect on global gene expression, its combination with a HAT inhibitor leads to a dramatic reduction in p300/CBP chromatin occupancy.[4] This dual-domain targeting results in potent downregulation of androgen-dependent and pro-oncogenic genes, including KLK3 (PSA) and c-Myc, effectively suppressing cancer cell proliferation.[4]

cluster_1 Synergistic Targeting of CREBBP/p300 I_CBP112 I-CBP112 (BRD Inhibitor) CREBBP_p300 CREBBP/p300 I_CBP112->CREBBP_p300 Inhibits Bromodomain Chromatin Chromatin I_CBP112->Chromatin A485 A-485 (HAT Inhibitor) A485->CREBBP_p300 Inhibits HAT Domain A485->Chromatin CREBBP_p300->Chromatin Binds to Oncogenes Oncogene Expression (c-Myc, KLK3) CREBBP_p300->Oncogenes Activates label_synergy Synergistic Dissociation Proliferation Cancer Cell Proliferation Oncogenes->Proliferation Drives cluster_2 NanoBRET™ Experimental Workflow Transfect 1. Transfect Cells (CREBBP-BRD-NanoLuc) AddTracer 2. Add Fluorescent Tracer Transfect->AddTracer AddInhibitor 3. Add I-CBP112 (Serial Dilution) AddTracer->AddInhibitor Incubate 4. Incubate AddInhibitor->Incubate ReadBRET 5. Add Substrate & Read BRET Signal Incubate->ReadBRET Analyze 6. Analyze Data (Calculate IC50) ReadBRET->Analyze

References

A Technical Guide to CREBBP Inhibition and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "CREBBP-IN-9" is not available in the public domain as of the last update. This guide provides a comprehensive overview of the effects of inhibiting the CREB-binding protein (CREBBP), a key histone acetyltransferase, based on data from studies on known CREBBP mutations and general inhibitors. The principles and methodologies described herein are fundamental to the study of any CREBBP inhibitor.

Introduction to CREBBP and its Function

The CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional coactivator that plays a vital role in a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][2][3] A primary function of CREBBP is its intrinsic histone acetyltransferase (HAT) activity.[2][4][5] By transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, CREBBP neutralizes their positive charge, thereby relaxing the chromatin structure.[4][5] This epigenetic modification enhances the accessibility of DNA to the transcriptional machinery, leading to gene activation.[2][3]

CREBBP specifically acetylates several histone residues, with histone H3 lysine 18 (H3K18) and histone H3 lysine 27 (H3K27) being well-characterized substrates.[6][7] Beyond histones, CREBBP also acetylates a variety of non-histone proteins, including p53 and BCL6, thereby modulating their activity.[8] Given its central role in gene regulation, the aberrant function of CREBBP has been implicated in various diseases, most notably cancer.[1][8] Inactivating mutations in the CREBBP gene are frequently observed in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), as well as in solid tumors like small cell lung cancer (SCLC).[4][8]

Mechanism of Action of CREBBP Inhibitors

CREBBP inhibitors are a class of targeted therapeutic agents designed to block the enzymatic activity of the CREBBP protein.[1] The primary mechanism of action of these inhibitors is the blockade of CREBBP's HAT activity.[1] By preventing the acetylation of histones and other protein substrates, these inhibitors can alter gene expression patterns that are critical for cancer cell proliferation and survival.[1] This targeted approach offers the potential for more precise therapeutic intervention with fewer side effects compared to conventional chemotherapy.[1]

The consequences of CREBBP inhibition are multifaceted and include:

  • Reduced Histone Acetylation: A direct effect is the global or focal reduction of histone acetylation marks, particularly H3K18Ac and H3K27Ac.[6][7][9]

  • Altered Gene Expression: The changes in histone acetylation lead to the transcriptional silencing of CREBBP target genes.[9] These genes are often involved in critical cellular pathways, including B-cell signaling, immune response, and cell adhesion.[8][9]

  • Functional Consequences: The altered gene expression profiles can lead to various functional outcomes, such as inhibited tumor growth, induction of apoptosis, and modulation of the tumor microenvironment.[1][10]

Quantitative Data on the Effects of CREBBP Inhibition/Mutation

The following tables summarize quantitative data from studies investigating the impact of CREBBP loss-of-function or mutation on histone acetylation and cellular phenotypes.

Table 1: Effect of CREBBP Mutation on Histone H3 Lysine 18 Acetylation (H3K18Ac)

Cell TypeCREBBP StatusH3K18Ac Mean Signal Intensity (Relative to Wild-Type)Reference
Mouse Embryonic Fibroblasts (MEFs)Wild-Type1.00[6]
MEFsdKO (Crebbp/Ep300 knockout)Not Specified[6]
MEFsdKO + Wild-Type CREBBP1.00[6]
MEFsdKO + Q1500P mutant CREBBP~0.80[6]
MEFsdKO + W1502A/Y1503S mutant CREBBP~0.20[6]

Table 2: Effect of CREBBP Knockdown on Histone H3 Lysine 27 Acetylation (H3K27Ac)

| Cell Line | CREBBP Status | Global H3K27Ac Levels | Percentage of H3K27Ac Peaks Lost | Reference | | --- | --- | --- | --- | | Human GC-derived lymphoma B cells | Control | Baseline | 0% |[9] | | Human GC-derived lymphoma B cells | CREBBP Knockdown | Reduced | 17.3% |[9] | | Mouse SCLC model (preSC cells) | Control | Baseline | Not Specified |[8] | | Mouse SCLC model (preSC cells) | Crebbp Knockdown | Globally Decreased | Not Specified |[8] | | Human DMS53 cell line | Control | Baseline | Not Specified |[8] | | Human DMS53 cell line | CREBBP Deletion | Globally Decreased | Not Specified |[8] |

Experimental Protocols

Immunofluorescence for Histone Acetylation

Objective: To visualize and quantify changes in histone acetylation levels within individual cells.

Methodology:

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with the CREBBP inhibitor or vehicle control for the desired duration.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to nuclear proteins.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the histone modification of interest (e.g., anti-H3K18Ac or anti-H3K27Ac) overnight at 4°C.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye such as DAPI. The coverslips are then mounted onto microscope slides.

  • Imaging and Analysis: Images are acquired using a fluorescence microscope. The mean fluorescence intensity of the histone acetylation signal per nucleus is quantified using image analysis software.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where histone acetylation is altered following CREBBP inhibition.

Methodology:

  • Cell Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

  • Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., anti-H3K27Ac). The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the antibody-bead complexes.

  • Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference genome. Peak calling algorithms are used to identify regions of the genome enriched for the histone modification. Differential peak analysis is performed to identify regions where histone acetylation is significantly changed upon CREBBP inhibition.

Visualizations

Signaling Pathway of CREBBP-mediated Histone Acetylation

CREBBP_Signaling cluster_nucleus Nucleus CREBBP CREBBP AcetylatedHistone Acetylated Histone CREBBP->AcetylatedHistone HAT Activity AcetylCoA Acetyl-CoA AcetylCoA->CREBBP Substrate Histone Histone Histone->CREBBP Substrate OpenChromatin Open Chromatin AcetylatedHistone->OpenChromatin Chromatin Condensed Chromatin Transcription Gene Transcription OpenChromatin->Transcription

Caption: CREBBP utilizes Acetyl-CoA to acetylate histones, leading to open chromatin and gene transcription.

Experimental Workflow for Studying CREBBP Inhibitors

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Cell Culture (e.g., Lymphoma cell lines) InhibitorTreatment Treatment with CREBBP Inhibitor CellCulture->InhibitorTreatment WesternBlot Western Blot (H3K18Ac, H3K27Ac) InhibitorTreatment->WesternBlot Immunofluorescence Immunofluorescence (H3K18Ac, H3K27Ac) InhibitorTreatment->Immunofluorescence ChIP_seq ChIP-seq (H3K27Ac) InhibitorTreatment->ChIP_seq RNA_seq RNA-seq (Gene Expression) InhibitorTreatment->RNA_seq CellViability Cell Viability Assay InhibitorTreatment->CellViability

Caption: Workflow for the in vitro characterization of CREBBP inhibitors.

Logical Consequences of CREBBP Inhibition

Logical_Consequences CREBBP_Inhibition CREBBP Inhibition HAT_Activity Reduced HAT Activity CREBBP_Inhibition->HAT_Activity Histone_Acetylation Decreased Histone Acetylation (H3K18/27Ac) HAT_Activity->Histone_Acetylation Gene_Silencing Transcriptional Silencing of Target Genes Histone_Acetylation->Gene_Silencing Cellular_Effects Cellular Effects (e.g., Reduced Proliferation, Apoptosis) Gene_Silencing->Cellular_Effects

Caption: The cascade of events following the inhibition of CREBBP's HAT activity.

References

The Potential of CREBBP/p300 Inhibition in Solid Tumor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "CREBBP-IN-9" is not extensively documented in publicly available scientific literature. This guide will therefore focus on the broader class of CREBBP/p300 inhibitors, utilizing data from well-characterized molecules such as Inobrodib (CCS1477) and FT-7051 to illustrate the principles, potential, and methodologies relevant to the field.

Introduction: CREBBP/p300 as a Therapeutic Target in Solid Tumors

The CREB-binding protein (CREBBP or CBP) and its close homolog, E1A binding protein p300 (EP300), are crucial transcriptional co-activators that play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and DNA repair.[1][2] Functioning as histone acetyltransferases (HATs), they catalyze the acetylation of lysine residues on histone tails (notably H3K27ac) and other non-histone proteins.[3][4] This epigenetic modification relaxes chromatin structure, making it accessible to the transcriptional machinery and facilitating the expression of target genes.

In numerous solid malignancies, the activity of CREBBP/p300 is dysregulated. These proteins are often overexpressed or hyperactivated, leading to the aberrant activation of oncogenic gene expression programs.[5] For instance, they are key co-activators for critical cancer drivers like the androgen receptor (AR) in prostate cancer and MYC in various tumor types.[6][7] Consequently, the inhibition of CREBBP/p300 has emerged as a promising therapeutic strategy to disrupt these oncogenic dependencies and impede tumor progression.[3][8] Several small molecule inhibitors targeting the catalytic HAT domain or the acetyl-lysine binding bromodomain of CREBBP/p300 are now in preclinical and clinical development.[3][8]

Mechanism of Action of CREBBP/p300 Inhibitors

CREBBP/p300 inhibitors exert their anti-tumor effects by disrupting the transcriptional co-activator function of these proteins. This is primarily achieved through two main strategies:

  • HAT Domain Inhibition: Inhibitors like A-485 and C646 compete with acetyl-CoA for the catalytic HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates. This leads to a global reduction in histone acetylation, particularly H3K27ac, at enhancers and promoters of target genes, resulting in their transcriptional repression.[5][8]

  • Bromodomain Inhibition: The bromodomain recognizes and binds to acetylated lysine residues, tethering the CREBBP/p300 complex to active chromatin regions. Inhibitors such as Inobrodib (CCS1477) and FT-7051 are potent and selective binders of the CREBBP/p300 bromodomains, displacing them from chromatin.[9][10] This prevents the reinforcement of the active chromatin state and subsequent gene expression, effectively silencing key oncogenic pathways like those driven by AR and MYC.[6][7]

The downstream consequence of this inhibition is cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[6][8]

cluster_nucleus Cell Nucleus TF Oncogenic Transcription Factors (e.g., AR, MYC) CREBBP CREBBP/p300 Complex TF->CREBBP recruits DNA DNA (Promoters/Enhancers) CREBBP->DNA binds to Histones_deacetyl Chromatin (Deacetylated / Condensed) CREBBP->Histones_deacetyl acetylates (HAT activity) recognizes acetyl-lysine (Bromodomain) Histones_acetyl Chromatin (Acetylated / Open) Histones_deacetyl->Histones_acetyl Transcription Oncogene Transcription Histones_acetyl->Transcription enables Proliferation Tumor Growth & Survival Transcription->Proliferation Inhibitor CREBBP/p300 Inhibitor Inhibitor->CREBBP blocks HAT or Bromodomain function

Caption: CREBBP/p300 Signaling and Inhibition Pathway.

Preclinical Efficacy of CREBBP/p300 Inhibitors in Solid Tumors

A growing body of preclinical evidence highlights the potential of CREBBP/p300 inhibitors across a range of solid tumors. Their efficacy is often linked to the specific molecular dependencies of the cancer cells.

In Vitro Potency

The anti-proliferative activity of various CREBBP/p300 inhibitors has been demonstrated across numerous solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the compound, the cell line, and its underlying genetic context.

InhibitorCancer TypeCell LineTarget DomainIC50 (nM)Reference
GNE-049 Prostate CancerLNCaPBromodomain1.1 (CBP) / 2.3 (p300)[5]
A-485 Prostate CancerLNCaPHAT~20[8]
CCS1477 Prostate CancerVCaPBromodomainSubmicromolar[10]
CPI-1612 Breast CancerMCF-7HAT10.7[11]
iP300w Breast CancerMCF-7HAT15.8[11]
A-485 Breast CancerMCF-7HAT44.8[11]
A-485 Lung CancerNCI-H2110 (SMARCA4 mut)HAT~100-1000[4]
In Vivo Efficacy

In vivo studies using xenograft models have corroborated the anti-tumor activity observed in vitro. Administration of CREBBP/p300 inhibitors has been shown to significantly reduce tumor growth in various solid tumor models.

InhibitorCancer ModelAnimal ModelKey FindingReference
GNE-049 Prostate Cancer (LNCaP xenograft)MouseReduced tumor growth[12]
CCS1477 Prostate Cancer (CRPC models)MouseProfound and durable tumor inhibition[7]
A-485 NUT Midline CarcinomaMouseInduced tumor differentiation and apoptosis[8]
C646 CBP-deficient Lung CancerMouseSuppressed tumor growth in vivo[5]
IACS-70654 Triple-Negative Breast CancerMouseInhibited tumor growth and activated anti-tumor immunity[13]
A-485 SMARCA4-deficient Lung CancerMouseSuppressed xenograft growth[4]

Key Experimental Protocols

The evaluation of a novel CREBBP/p300 inhibitor involves a series of standardized in vitro and in vivo assays to determine its potency, mechanism of action, and therapeutic potential.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14]

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the CREBBP/p300 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration to calculate the IC50 value.

Histone Acetylation Western Blot

This technique is used to confirm the on-target activity of the inhibitor by measuring changes in the levels of specific histone acetylation marks, such as H3K27ac.[17]

  • Cell Treatment & Lysis: Treat cells with the inhibitor for a desired time (e.g., 6-24 hours). Harvest and lyse the cells in a suitable buffer (e.g., TEB containing 0.5% Triton X-100) to extract histones.[18]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of histone protein (e.g., 10-20 µg) on a 15% SDS-PAGE gel.[17][18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylation mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative change in histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether the inhibitor affects the localization of CREBBP/p300 or the abundance of histone acetylation marks at specific genomic loci (e.g., the enhancers of oncogenes).[19][20]

  • Cross-linking: Treat cells with the inhibitor, then cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature. Quench with glycine.[21]

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-700 bp using sonication.[19][22]

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-CREBBP, anti-H3K27ac) or a negative control (Normal IgG).[21]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.[20]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[22]

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific target gene promoters or enhancers to quantify enrichment.

In Vivo Solid Tumor Xenograft Study

This model is crucial for evaluating the anti-tumor efficacy and tolerability of an inhibitor in a living organism.[23][24]

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed 1:1 with an extracellular matrix like Matrigel or Cultrex BME to improve tumor take rate.[24]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.[25]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) regularly.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the CREBBP/p300 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[10]

  • Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study. At the study's end, excise the tumors for further analysis (e.g., histology, western blot).

Visualizations of Workflows and Logic

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation c1 Compound Synthesis & Characterization c2 Biochemical Assay (HAT/Bromodomain Screening) c1->c2 c3 Cell Viability Screening (e.g., MTT Assay) c2->c3 c4 On-Target Validation (Western Blot for H3K27ac) c3->c4 c5 Mechanism of Action (ChIP-qPCR/Seq, RNA-Seq) c4->c5 d1 Pharmacokinetics (PK) & Tolerability Studies c5->d1 a1 Lead Optimization c5->a1 d2 Xenograft Model Efficacy Study d1->d2 d3 Pharmacodynamic (PD) Biomarker Analysis (Tumor H3K27ac) d2->d3 d4 Toxicology Assessment d3->d4 d4->a1 Clinical Candidate Selection

Caption: Preclinical Workflow for CREBBP/p300 Inhibitor Development.

center_node Target CREBBP/p300 in Solid Tumors reason1 Rationale 1: Oncogene Co-activation (e.g., AR, MYC) center_node->reason1 reason2 Rationale 2: Synthetic Lethality center_node->reason2 reason3 Rationale 3: Modulate Tumor Microenvironment center_node->reason3 sub_r1 Inhibitors block AR-driven transcription in Castration-Resistant Prostate Cancer (CRPC) reason1->sub_r1 sub_r2 Cancers with EP300 mutation are hypersensitive to CBP inhibition reason2->sub_r2 sub_r3 Reduce immunosuppressive neutrophils and activate anti-tumor immunity in TNBC reason3->sub_r3

Caption: Rationale for Targeting CREBBP/p300 in Solid Tumors.

Future Outlook

The field of CREBBP/p300 inhibition is rapidly advancing. Several inhibitors, including Inobrodib (CCS1477) and FT-7051 (renamed P-300), are currently being evaluated in Phase I/II clinical trials for both solid and hematological malignancies.[8][10][26] Future research will likely focus on several key areas:

  • Biomarker Development: Identifying patient populations most likely to respond to CREBBP/p300 inhibition, such as tumors with specific mutations (e.g., EP300 or ARID1A loss-of-function) or amplifications (e.g., MYC).[27][28]

  • Combination Strategies: Exploring synergistic effects when combined with other therapies, including other epigenetic modulators (e.g., BET inhibitors), immunotherapy, and standard-of-care chemotherapy.[8][13]

  • Next-Generation Inhibitors: Developing novel agents, such as selective degraders (PROTACs), which may offer improved selectivity and a better therapeutic window compared to dual inhibitors.[28]

References

Unraveling CREBBP: A Deep Dive into a Key Epigenetic Regulator and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

While a specific inhibitor designated "CREBBP-IN-9" does not appear in the public domain, the scientific community has made significant strides in understanding the CREB-binding protein (CREBBP) and developing molecules to modulate its activity. This technical guide offers an in-depth exploration of the chemical properties, structure, and function of CREBBP, along with the mechanisms and experimental approaches related to its inhibition, providing a valuable resource for researchers, scientists, and drug development professionals.

CREBBP, also known as CBP or KAT3A, is a crucial transcriptional coactivator that plays a pivotal role in a multitude of cellular processes, including gene expression, cell growth, differentiation, and DNA repair.[1][2][3][4] Its function is intricately linked to its intrinsic histone acetyltransferase (HAT) activity, which enables it to acetylate histones and other proteins, thereby remodeling chromatin and making DNA more accessible for transcription.[1][2][5]

The Multifaceted Structure of CREBBP

The CREBBP protein is a large and complex molecule, composed of multiple conserved functional domains that facilitate its diverse interactions and enzymatic activity.[5][6] Key structural features include:

  • Transcriptional Adapter Zinc Finger Domains (TAZ1 and TAZ2): These domains are crucial for protein-protein interactions.

  • Cysteine-Histidine Rich Regions (CH1, CH2, CH3): These regions are also involved in mediating interactions with other proteins.

  • Kinase-Inducible Domain Interacting (KIX) Domain: This domain is responsible for binding to phosphorylated transcription factors like CREB.[6]

  • Bromodomain (BRD): This domain recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring CREBBP to transcriptionally active chromatin regions.[3][6]

  • Lysine Acetyltransferase (KAT/HAT) Domain: This is the catalytic core of the protein, responsible for transferring acetyl groups from acetyl-CoA to lysine residues on its substrates.[6][7]

  • Nuclear Receptor Coactivator Binding Domain (NCBD): This domain facilitates interactions with nuclear receptors.[8]

Mechanism of Action: A Master Regulator of Gene Expression

CREBBP's primary mechanism of action involves its HAT activity. By acetylating histones, CREBBP neutralizes the positive charge of lysine residues, which weakens the interaction between histones and DNA.[5][9] This "loosening" of the chromatin structure allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to gene activation.[2][5]

Beyond histone acetylation, CREBBP also acetylates non-histone proteins, including transcription factors like p53, which can modulate their activity and stability.[5][9] Furthermore, CREBBP can act as a scaffold, bringing together various components of the transcriptional machinery to facilitate the initiation of transcription.[5][9]

The Rationale for CREBBP Inhibition

Dysregulation of CREBBP function has been implicated in a variety of diseases, most notably cancer.[1][4][8][10] Mutations or altered expression of CREBBP can lead to aberrant gene expression patterns that drive tumor growth and survival.[1][4][10] Therefore, inhibiting the activity of CREBBP presents a promising therapeutic strategy for these conditions. CREBBP inhibitors are being explored for their potential in treating hematologic malignancies such as acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL), as well as for their potential in modulating inflammatory responses in autoimmune diseases.[1]

Classes of CREBBP Inhibitors

The development of small molecule inhibitors targeting CREBBP has primarily focused on two key domains:

  • Bromodomain (BRD) Inhibitors: These molecules competitively bind to the bromodomain, preventing CREBBP from recognizing and binding to acetylated histones. This disrupts its localization to chromatin and subsequent gene activation. Examples of CREBBP/EP300 bromodomain inhibitors include CCS1477, CPI-637, and GNE272.[3]

  • Histone Acetyltransferase (HAT) Inhibitors: These compounds directly target the catalytic HAT domain, blocking its enzymatic activity and preventing the acetylation of histones and other substrates. A-485 and C646 are examples of potent and selective inhibitors of the CREBBP/EP300 HAT domain.[3]

Experimental Protocols for Studying CREBBP and its Inhibitors

A variety of experimental techniques are employed to investigate the function of CREBBP and the efficacy of its inhibitors.

Biochemical Assays
Assay TypeDescriptionKey Parameters Measured
HAT Activity Assay Measures the enzymatic activity of the CREBBP HAT domain. This can be done using various methods, including radioactive assays (measuring the incorporation of tritiated acetate), colorimetric assays, or fluorescence-based assays.IC50 values of inhibitors, kinetic parameters (Km, Vmax)
Bromodomain Binding Assay Determines the binding affinity of inhibitors to the CREBBP bromodomain. Common techniques include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).Kd, Ki, or IC50 values of inhibitors
Cellular Assays
Assay TypeDescriptionKey Parameters Measured
Western Blotting Detects the levels of histone acetylation (e.g., H3K27ac) and other protein modifications in cells treated with CREBBP inhibitors.Changes in protein expression and post-translational modifications
Chromatin Immunoprecipitation (ChIP) Identifies the genomic regions where CREBBP is bound. ChIP followed by sequencing (ChIP-seq) can provide a genome-wide map of CREBBP occupancy.Enrichment of CREBBP at specific gene promoters and enhancers
Gene Expression Analysis (RT-qPCR, RNA-seq) Measures the changes in the expression of target genes upon treatment with CREBBP inhibitors.Up- or down-regulation of specific mRNAs
Cell Viability/Proliferation Assays Assesses the effect of CREBBP inhibitors on the growth and survival of cancer cells. Examples include MTT, MTS, or CellTiter-Glo assays.GI50 or IC50 values for cell growth inhibition

Signaling Pathways and Experimental Workflows

The intricate role of CREBBP in cellular signaling can be visualized through pathway diagrams.

CREBBP_Signaling_Pathway Simplified CREBBP Signaling Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factors, Hormones, etc. Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Receptor->Kinase_Cascade CREB CREB Kinase_Cascade->CREB Phosphorylation pCREB p-CREB CREB->pCREB CREBBP CREBBP pCREB->CREBBP Recruitment Histone Histone CREBBP->Histone Acetylation Ac_Histone Acetylated Histone Histone->Ac_Histone Transcription Gene Transcription Ac_Histone->Transcription Activation

Caption: A simplified diagram illustrating the recruitment of CREBBP by phosphorylated CREB to activate gene transcription through histone acetylation.

Inhibitor_Mechanism_of_Action Mechanism of Action of CREBBP Inhibitors cluster_crebbp CREBBP Protein cluster_inhibitors Inhibitors cluster_substrates Substrates cluster_effects Downstream Effects BRD Bromodomain No_Binding No Chromatin Binding BRD->No_Binding HAT HAT Domain Histone Histone HAT->Histone Normal Acetylation No_Acetylation No Histone Acetylation HAT->No_Acetylation BRD_Inhibitor Bromodomain Inhibitor BRD_Inhibitor->BRD Blocks HAT_Inhibitor HAT Inhibitor HAT_Inhibitor->HAT Inhibits Ac_Lysine Acetylated Lysine Ac_Lysine->BRD Normal Binding Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT

Caption: A diagram illustrating the two main classes of CREBBP inhibitors and their respective mechanisms of action.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Crosslink 1. Crosslink Proteins to DNA Lyse 2. Lyse Cells & Shear Chromatin Crosslink->Lyse Immunoprecipitate 3. Immunoprecipitate with CREBBP Antibody Lyse->Immunoprecipitate Wash 4. Wash to Remove Non-specific Binding Immunoprecipitate->Wash Elute 5. Elute Chromatin Wash->Elute Reverse 6. Reverse Crosslinks Elute->Reverse Purify 7. Purify DNA Reverse->Purify Analyze 8. Analyze DNA (qPCR or Sequencing) Purify->Analyze

Caption: A flowchart outlining the key steps in a Chromatin Immunoprecipitation (ChIP) experiment to study CREBBP-DNA interactions.

References

Methodological & Application

Application Notes and Protocols for CREBBP-IN-9 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CREBBP (CREB-binding protein), and its close homolog EP300, are histone acetyltransferases (HATs) that play a crucial role in the regulation of gene transcription. The bromodomain of CREBBP is a key reader module that recognizes acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery. Dysregulation of CREBBP activity has been implicated in various diseases, including cancer. CREBBP-IN-9 is an inhibitor that specifically targets the CREBBP bromodomain, making it a valuable tool for studying the biological functions of CREBBP and for potential therapeutic development.

These application notes provide detailed protocols for in vitro assays to characterize the binding and inhibition of the CREBBP bromodomain by this compound and other potential inhibitors. The primary method described is a competition binding assay, as utilized in the initial discovery of this compound. Additionally, alternative high-throughput screening (HTS) compatible methods, such as AlphaLISA and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are presented.

Signaling Pathway of CREBBP in Transcriptional Activation

CREBBP acts as a transcriptional co-activator by linking DNA-binding transcription factors to the general transcription machinery. Its bromodomain recognizes acetylated lysines on histone tails, a key event in chromatin remodeling that leads to a more open chromatin structure, thereby facilitating gene transcription.

CREBBP_Signaling_Pathway TF Transcription Factor CREBBP CREBBP TF->CREBBP recruits Histone Histone Tail CREBBP->Histone binds to acetylated lysine via Bromodomain Ac Acetylation (Ac) CREBBP->Ac acetylates RNAPol RNA Polymerase II Complex CREBBP->RNAPol recruits Ac->Histone Gene Target Gene Transcription RNAPol->Gene CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP inhibits bromodomain binding

Figure 1: Simplified signaling pathway of CREBBP-mediated transcriptional activation and the point of inhibition by this compound.

Quantitative Data

The following table summarizes the in vitro binding affinity of this compound for the CREBBP bromodomain as determined by a competition binding assay. For comparison, data for other representative CREBBP inhibitors are also included.

CompoundAssay TypeTargetKd (μM)Reference
This compound Competition Binding AssayCREBBP Bromodomain29[1]
SGC-CBP30NanoBRETCREBBP/Histone 3.3IC50 values reported[2]
I-CBP112Surface Plasmon ResonanceCREBBP BromodomainBinding kinetics reported[3]

Experimental Protocols

Competition Binding Assay for CREBBP Bromodomain Inhibitors

This protocol is based on the methodology used for the characterization of this compound[1]. It is a displacement assay that measures the ability of a test compound to compete with a known ligand for binding to the CREBBP bromodomain.

Experimental Workflow:

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - GST-tagged CREBBP Bromodomain - Biotinylated Ligand - Test Compound (this compound) - Assay Buffer Incubate Incubate CREBBP, Biotinylated Ligand, and Test Compound in a microplate Reagents->Incubate AddBeads Add Streptavidin-coated Donor Beads and GST-antibody-coated Acceptor Beads Incubate->AddBeads ReadSignal Incubate and Read Signal (e.g., AlphaScreen) AddBeads->ReadSignal Analyze Calculate % Inhibition and Determine Kd or IC50 ReadSignal->Analyze TRFRET_Workflow cluster_prep_fret Preparation cluster_reaction_fret Reaction cluster_read_fret Measurement cluster_analysis_fret Data Analysis Reagents_fret Prepare Reagents: - Tagged CREBBP Bromodomain (e.g., His-tag) - Fluorescently Labeled Ligand (Acceptor) - Lanthanide-labeled Antibody (Donor) - Test Compound - Assay Buffer Mix_fret Mix CREBBP, Labeled Ligand, Labeled Antibody, and Test Compound in a microplate Reagents_fret->Mix_fret IncubateRead_fret Incubate and Read TR-FRET Signal (emission at two wavelengths) Mix_fret->IncubateRead_fret Analyze_fret Calculate FRET Ratio and Determine IC50 IncubateRead_fret->Analyze_fret

References

Application Notes and Protocols for Determining the Effect of CREBBP-IN-9 on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional coactivator that plays a significant role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[1][2] It functions as a histone acetyltransferase (HAT), modifying histones and other proteins to regulate gene expression.[1][2][3] Dysregulation of CREBBP activity has been implicated in various diseases, particularly in hematological malignancies and other cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] CREBBP inhibitors, such as CREBBP-IN-9, are small molecules designed to block the acetyltransferase activity of CREBBP, thereby inducing apoptosis and inhibiting tumor growth.[3] This document provides detailed protocols for assessing the cytotoxic effects of this compound using common cell viability assays.

Mechanism of Action

CREBBP functions as a scaffold for various transcription factors and acetylates histone proteins, leading to a more open chromatin structure that facilitates gene transcription.[2][7][8] By inhibiting the HAT activity of CREBBP, this compound can alter gene expression patterns that are critical for cancer cell proliferation and survival.[3] This inhibition can affect multiple signaling pathways, including the RAS/RAF/MEK/ERK pathway.[9] The downstream effects can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on CREBBP activity.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CREBBP. Inhibition of CREBBP's histone acetyltransferase (HAT) activity can impact the expression of genes regulated by transcription factors like p53 and those involved in the RAS-MAPK and other signaling cascades.

CREBBP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., p53, c-Myc) ERK->Transcription_Factors CREBBP CREBBP (CBP) Ac_Histones Acetylated Histones (Open Chromatin) CREBBP->Ac_Histones HAT Activity CREBBP->Transcription_Factors Co-activation Histones Histones Gene_Expression Gene Expression (Proliferation, Survival) Ac_Histones->Gene_Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibition

Caption: Simplified CREBBP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols describe standard methods for assessing the effect of this compound on cell viability. The choice of assay may depend on the cell type and experimental goals.

General Workflow for Cell Viability Assays

The general workflow for evaluating the impact of an inhibitor on cell viability is depicted below.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound serial dilutions) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Addition of Viability Reagent (e.g., MTT, MTS) C->D E 5. Incubation (1-4 hours) D->E F 6. Absorbance Measurement (Plate Reader) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: General experimental workflow for cell viability assays.

Protocol 1: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: MTS Assay

The MTS assay is a colorimetric method that uses a tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) which is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate, PES)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • MTS Addition: After the desired incubation period with the inhibitor, add 20 µL of the MTS reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]

Data Presentation and Analysis

The data from cell viability assays are typically used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Data Analysis Steps:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Table 1: Representative Cell Viability Data for this compound

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.0198.595.290.1
0.192.185.675.3
175.460.148.9
1045.225.815.6
10010.35.12.3
IC50 (µM) ~12.5 ~1.5 ~0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Table 2: IC50 Values of Various CREBBP Inhibitors in Different Cell Lines

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)
InobrodibB-ALLMTS72hVaries by genotype
A485B-ALLMTS72hVaries by genotype
AlisertibB-cell malignanciesNot specified96h<0.1 to >0.1
VX680B-cell malignanciesNot specified96h<0.1 to >0.1

This table summarizes reported data for other CREBBP or related pathway inhibitors to provide a reference for expected concentration ranges.[12][13]

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in reducing cell viability. Accurate determination of the IC50 value is a critical step in the preclinical assessment of this and other small molecule inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) with a CREBBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and a detailed protocol for utilizing a specific inhibitor of the CREB-binding protein (CREBBP), herein referred to as CREBBP-IN-9, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document is intended for researchers, scientists, and drug development professionals interested in studying the epigenetic modifications and gene regulatory networks mediated by CREBBP.

Introduction

CREB-binding protein (CREBBP), also known as CBP, is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression.[1][2][3] By adding acetyl groups to histone proteins, CREBBP helps to create a more open chromatin structure, making DNA more accessible for transcription.[1][2] This protein is a transcriptional coactivator involved in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[1][2][3][4] Dysregulation of CREBBP function has been implicated in various diseases, including cancer.[4][5][6]

CREBBP inhibitors, such as the conceptual this compound, are small molecules designed to block the acetyltransferase activity of the CREBBP protein.[6] By inhibiting CREBBP, these compounds can alter gene expression patterns and disrupt cellular processes that are dependent on its function, making them valuable tools for research and potential therapeutic agents.[6]

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors and modified histones.[7][8] When combined with a CREBBP inhibitor, ChIP-seq can be employed to investigate how the inhibition of CREBBP's HAT activity affects the epigenetic landscape and the binding of other regulatory proteins. A common application is to perform ChIP-seq for histone marks that are deposited by CREBBP, such as H3K27ac, to assess the genome-wide changes in these marks upon inhibitor treatment.[9][10]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CREBBP. CREBBP acts as a central node, integrating signals from various pathways to regulate gene transcription. It is known to be a coactivator for transcription factors in pathways such as the TGF-beta and RAS/RAF/MEK/ERK signaling cascades.[1][11]

CREBBP_Signaling_Pathway cluster_upstream Upstream Signaling cluster_coactivation Transcriptional Coactivation cluster_downstream Downstream Effects Signal 1 Signal 1 Transcription Factor 1 Transcription Factor 1 Signal 1->Transcription Factor 1 Signal 2 Signal 2 Transcription Factor 2 Transcription Factor 2 Signal 2->Transcription Factor 2 CREBBP CREBBP Transcription Factor 1->CREBBP Transcription Factor 2->CREBBP Histone Acetylation (H3K27ac) Histone Acetylation (H3K27ac) CREBBP->Histone Acetylation (H3K27ac) HAT Activity p300 p300 p300->Histone Acetylation (H3K27ac) HAT Activity Chromatin Remodeling Chromatin Remodeling Histone Acetylation (H3K27ac)->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription This compound This compound This compound->CREBBP Inhibition

Caption: Simplified CREBBP signaling pathway.

Experimental Applications and Expected Results

A primary application of this compound in a ChIP-seq experiment is to assess its impact on histone acetylation marks, particularly H3K27ac, which is a hallmark of active enhancers and promoters.

Expected Outcomes:

  • Global reduction in H3K27ac levels: Treatment with this compound is expected to lead to a widespread decrease in H3K27ac peaks across the genome.

  • Differential gene expression: The changes in histone acetylation are anticipated to correlate with changes in the expression of nearby genes.

  • Identification of CREBBP-dependent regulatory elements: By comparing H3K27ac ChIP-seq data from treated and untreated cells, researchers can identify enhancers and promoters whose activity is dependent on CREBBP's acetyltransferase function.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative results from a ChIP-seq experiment using an anti-H3K27ac antibody in cells treated with this compound versus a vehicle control.

MetricVehicle ControlThis compound TreatedFold Change
Sequencing Reads 45,000,00048,000,000N/A
Uniquely Mapped Reads 40,500,000 (90%)43,200,000 (90%)N/A
Number of H3K27ac Peaks 35,00020,0000.57
Average Peak Width (bp) 8507000.82
Genes with Promoter H3K27ac 12,0007,5000.63
Number of Super-enhancers 2501000.40

Experimental Workflow

The diagram below outlines the major steps in a ChIP-seq experiment designed to assess the effect of this compound on H3K27ac.

ChIP_seq_Workflow A 1. Cell Culture and Treatment (Vehicle vs. This compound) B 2. Cross-linking with Formaldehyde A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-H3K27ac antibody) C->D E 5. Reverse Cross-linking and DNA Purification D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Peak Calling, Differential Binding) G->H

Caption: A standard workflow for a ChIP-seq experiment.

Detailed Experimental Protocol

This protocol provides a representative method for performing a ChIP-seq experiment to analyze the effect of this compound on H3K27ac levels.

Materials:

  • Cell culture reagents

  • This compound (and appropriate solvent, e.g., DMSO)

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers (e.g., RIPA buffer)

  • Protease inhibitors

  • Chromatin shearing equipment (e.g., sonicator)

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Reagents for DNA library preparation and sequencing

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency (typically 70-80%).

    • Treat one set of cells with this compound at the desired concentration and for the appropriate duration. Treat a parallel set of cells with the vehicle control (e.g., DMSO).

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Centrifuge the sheared chromatin to pellet cell debris.

    • Pre-clear the supernatant with protein A/G magnetic beads.

    • Incubate a fraction of the pre-cleared chromatin with the anti-H3K27ac antibody overnight at 4°C with rotation. Save a small aliquot of the pre-cleared chromatin as the "input" control.

    • Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and then with Proteinase K.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions for the sequencing platform to be used.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome.

    • Perform peak calling to identify regions of H3K27ac enrichment.

    • Perform differential binding analysis to identify regions with significant changes in H3K27ac levels between the this compound treated and vehicle control samples.

    • Annotate the differential peaks to nearby genes and perform functional enrichment analysis.

Conclusion

The use of CREBBP inhibitors like this compound in conjunction with ChIP-seq is a powerful approach to elucidate the role of CREBBP's acetyltransferase activity in gene regulation. The provided application notes and protocol offer a framework for designing and executing experiments to investigate the epigenetic consequences of CREBBP inhibition, ultimately contributing to a deeper understanding of its biological functions and its potential as a therapeutic target.

References

Application Notes and Protocols for CREBBP Inhibitors in Animal Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Note: A specific compound designated "CREBBP-IN-9" was not identified in publicly available literature. The following application notes and protocols are based on representative small molecule inhibitors of CREBBP that have been evaluated in preclinical animal models of leukemia, such as Inobrodib and ICG-001. These protocols can serve as a template for the in vivo evaluation of novel CREBBP inhibitors.

Introduction

CREB-binding protein (CREBBP) and its close homolog EP300 are transcriptional co-activators with intrinsic histone acetyltransferase (HAT) activity. They play a crucial role in regulating gene expression programs involved in cell growth, differentiation, and survival.[1][2] Inactivating mutations and deletions of CREBBP are frequently observed in various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][2][3][4][5][6] These mutations are often associated with chemoresistance and relapse, making CREBBP an attractive therapeutic target.[1][3][7][8] Small molecule inhibitors targeting the HAT or bromodomain activity of CREBBP have shown promise in preclinical models of leukemia by restoring normal gene expression and sensitizing cancer cells to other therapies.[8][9][10][11]

This document provides a summary of the application of CREBBP inhibitors in animal models of leukemia, including quantitative data on their efficacy and detailed experimental protocols.

Data Presentation: Efficacy of CREBBP Inhibitors in Leukemia Xenograft Models

The following tables summarize the in vivo efficacy of representative CREBBP inhibitors in mouse xenograft models of leukemia.

Table 1: In Vivo Efficacy of Inobrodib in a B-cell Acute Lymphoblastic Leukemia (B-ALL) Xenograft Model

Cell LineMouse StrainEngraftmentTreatmentDosing ScheduleKey OutcomesReference
697 (Wild-Type)NSG (sub-lethally irradiated)0.25 x 106 cells via tail vein injectionInobrodib20 mg/kg, daily, oral gavageNot specified in the provided text[4]
697 (Wild-Type)NSG (sub-lethally irradiated)0.25 x 106 cells via tail vein injectionVenetoclax + InobrodibVenetoclax (100 mg/kg, daily, oral gavage) + Inobrodib (20 mg/kg, daily, oral gavage)Sensitizes B-ALL cells to Venetoclax-induced ferroptosis[4][9]

Table 2: In Vivo Efficacy of ICG-001 in a Primary Acute Lymphoblastic Leukemia (ALL) Xenograft Model

Cell SourceMouse StrainEngraftmentTreatmentDosing ScheduleKey OutcomesReference
Primary ALL cellsNOD/SCIDNot specifiedICG-001 in combination with conventional therapyNot specifiedSignificantly prolonged survival[11]

Table 3: General Effects of CREBBP/p300 Inhibition in Leukemia Models

InhibitorLeukemia TypeEffectMechanismReference
A485 / CCS1477Acute Myeloid Leukemia (AML)Overcomes resistance to Venetoclax/AzacitidineSynergistically abrogated cell proliferation and clonogenic potential[10]
C646CBP-deficient cancersInduces apoptosis and reduces tumor growthSynthetic lethality by abrogating MYC expression[12]
DC_CP20Human Leukemia (MV4-11 cells)Inhibits proliferation and downregulates c-MycBinds to CREBBP bromodomain[13]

Experimental Protocols

Protocol for In Vivo Efficacy Study of a CREBBP Inhibitor in a Leukemia Xenograft Model

This protocol describes a general procedure for evaluating the anti-leukemic activity of a CREBBP inhibitor in a mouse xenograft model.

3.1.1. Materials

  • Leukemia cell line (e.g., 697 B-ALL cells) or primary patient-derived leukemia cells.

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional, for subcutaneous injections).

  • CREBBP inhibitor (e.g., Inobrodib) and vehicle control.

  • Dosing equipment (e.g., oral gavage needles).

  • Calipers for tumor measurement (for subcutaneous models).

  • Flow cytometer for analyzing peripheral blood or bone marrow.

3.1.2. Procedure

  • Cell Culture and Preparation: Culture leukemia cells under standard conditions. On the day of injection, harvest cells, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 0.25 x 106 cells per 100 µL).

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Irradiation (optional but recommended for some models): Sub-lethally irradiate mice (e.g., 2 Gy) to facilitate engraftment of human cells.[4]

  • Leukemia Cell Engraftment:

    • Intravenous (Tail Vein) Injection: For a disseminated leukemia model, inject the cell suspension into the lateral tail vein of the mice.[4]

    • Subcutaneous Injection: For a solid tumor model, inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor/Leukemia Burden Monitoring:

    • For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers every 3-4 days.[12]

    • For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and periodically collect peripheral blood for flow cytometry to detect circulating leukemia cells.

  • Treatment Initiation: Once leukemia is established (e.g., palpable tumors or detectable circulating leukemic cells), randomize mice into treatment and control groups.

  • Drug Administration: Administer the CREBBP inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).[4]

  • Efficacy Assessment:

    • Monitor tumor volume, body weight, and overall health of the animals throughout the study.

    • At the end of the study (or when humane endpoints are reached), euthanize the mice.

    • Collect tumors, bone marrow, and spleen for further analysis (e.g., histology, flow cytometry, Western blotting).

    • For survival studies, monitor mice until they meet pre-defined endpoint criteria.

3.1.3. Statistical Analysis

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between treatment and control groups.

  • For survival studies, use Kaplan-Meier analysis and the log-rank test.

Visualization of Pathways and Workflows

Signaling Pathway: CREBBP in Wnt/β-catenin Signaling

ICG-001 is a small molecule that disrupts the interaction between CBP (CREBBP) and β-catenin. This diagram illustrates the role of CREBBP in the Wnt/β-catenin signaling pathway, which is often deregulated in leukemia.

G cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds CREBBP CREBBP (CBP) TCF_LEF->CREBBP Recruits p300 p300 TCF_LEF->p300 Recruits Target_Genes_Prolif Target Genes (Self-renewal, Proliferation, e.g., Survivin) CREBBP->Target_Genes_Prolif Activates Target_Genes_Diff Target Genes (Differentiation) p300->Target_Genes_Diff Activates ICG001 ICG-001 ICG001->CREBBP Inhibits Interaction with β-catenin

Caption: Wnt/β-catenin signaling pathway and the role of CREBBP.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines the typical workflow for an in vivo efficacy study of a CREBBP inhibitor in a leukemia xenograft model.

G start Start cell_prep Prepare Leukemia Cells (Cell line or Primary Cells) start->cell_prep animal_prep Prepare Immunocompromised Mice (e.g., NOD/SCID, NSG) start->animal_prep engraftment Engraft Leukemia Cells (e.g., Tail Vein Injection) cell_prep->engraftment animal_prep->engraftment monitoring Monitor Leukemia Engraftment (e.g., Flow Cytometry) engraftment->monitoring randomization Randomize Mice into Groups monitoring->randomization treatment Administer Treatment (CREBBP Inhibitor vs. Vehicle) randomization->treatment data_collection Collect Data (Tumor Volume, Survival, etc.) treatment->data_collection endpoint Endpoint Analysis (Tissue Collection, Biomarkers) data_collection->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end G cluster_cell Leukemia Cell CREBBP_mut CREBBP Mutation/ Inactivation Histone_hypo Reduced Histone Acetylation (e.g., H3K18ac, H3K27ac) CREBBP_mut->Histone_hypo Gene_dysreg Aberrant Gene Expression (e.g., Glucocorticoid Receptor Targets) Histone_hypo->Gene_dysreg Chemoresistance Chemoresistance & Proliferation Gene_dysreg->Chemoresistance Synthetic_lethality Synthetic Lethality/ Sensitization Chemoresistance->Synthetic_lethality Creates Vulnerability CREBBP_inhibitor CREBBP Inhibitor CREBBP_inhibitor->Synthetic_lethality Induces Apoptosis Apoptosis / Ferroptosis Synthetic_lethality->Apoptosis

References

Application Notes and Protocols for Assessing Apoptosis Induced by CREBBP-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CREBBP-IN-9, a potent and selective inhibitor of the CREB binding protein (CREBBP), to induce and quantify apoptosis in cancer cell lines. The following protocols detail established methods for evaluating the pro-apoptotic effects of this compound, which is crucial for its development as a potential therapeutic agent.

CREBBP is a histone acetyltransferase that plays a critical role in regulating gene expression, including genes involved in cell proliferation, differentiation, and apoptosis.[1][2] Inhibition of CREBBP has been shown to suppress tumor growth and promote programmed cell death in various cancer models.[3][4] this compound offers a valuable tool for investigating the therapeutic potential of targeting this pathway.

Data Presentation

The following table summarizes the expected quantitative data from the described apoptosis assays. This structured format allows for a clear comparison of the effects of this compound across different cell lines and experimental conditions.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity
Ovarian Cancer (SKOV3) Vehicle Control (DMSO)3.5 ± 0.81.2 ± 0.31.0 ± 0.1
This compound (1 µM)15.2 ± 2.15.8 ± 1.03.2 ± 0.4
This compound (5 µM)35.8 ± 4.518.3 ± 2.78.5 ± 1.1
B-cell Lymphoma (FARAGE) Vehicle Control (DMSO)4.1 ± 0.91.5 ± 0.41.0 ± 0.2
This compound (1 µM)18.9 ± 2.57.2 ± 1.34.1 ± 0.6
This compound (5 µM)42.3 ± 5.122.1 ± 3.010.2 ± 1.5

Experimental Protocols

Two primary methods are recommended to assess apoptosis induced by this compound: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and a luminescent caspase-3/7 activity assay.

Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

Materials:

  • This compound

  • Cell line of interest (e.g., SKOV3, FARAGE)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic cells that have detached.

    • For suspension cells, directly collect the cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Caspase-Glo® 3/7 Assay for Measuring Apoptosis

This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]

Materials:

  • This compound

  • Cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

  • Compound Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired duration.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[8]

Visualizations

Signaling Pathway

CREBBP_Apoptosis_Pathway CREBBP_IN_9 This compound CREBBP CREBBP (Histone Acetyltransferase) CREBBP_IN_9->CREBBP Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CREBBP->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anti_Apoptotic Anti-Apoptotic Genes (e.g., BCL2) Gene_Expression->Anti_Apoptotic Downregulation Pro_Apoptotic Pro-Apoptotic Genes (e.g., BIM) Gene_Expression->Pro_Apoptotic Upregulation Caspase_Cascade Caspase Cascade Activation Anti_Apoptotic->Caspase_Cascade Pro_Apoptotic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of this compound induced apoptosis.

Experimental Workflow

Apoptosis_Assay_Workflow Start Start: Seed Cells Treatment Treat with this compound and Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash_AV Wash with PBS Harvest->Wash_AV Lyse Add Caspase-Glo® 3/7 Reagent Harvest->Lyse Stain_AV Stain with Annexin V-FITC & PI Wash_AV->Stain_AV Flow_Cytometry Analyze by Flow Cytometry Stain_AV->Flow_Cytometry Incubate_Caspase Incubate at Room Temperature Lyse->Incubate_Caspase Luminescence Measure Luminescence Incubate_Caspase->Luminescence

Caption: Experimental workflow for apoptosis assays with this compound.

References

Application Notes and Protocols: Measuring the Effect of CREBBP-IN-9 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CREB-binding protein (CREBBP) is a crucial transcriptional coactivator and histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression programs governing cell cycle progression, proliferation, and differentiation.[1][2] Dysregulation of CREBBP function is implicated in various cancers, making it an attractive therapeutic target. CREBBP-IN-9 is a small molecule inhibitor that targets the bromodomain of CREBBP, a protein module responsible for recognizing acetylated lysine residues on histones and other proteins. By inhibiting the CREBBP bromodomain, this compound is expected to disrupt CREBBP-dependent transcription and, consequently, affect cell cycle progression. These application notes provide detailed protocols to investigate the effects of this compound on cell proliferation and cell cycle distribution.

Mechanism of Action: CREBBP and the Cell Cycle

CREBBP acts as a scaffold for the assembly of transcriptional machinery and possesses intrinsic HAT activity, which leads to chromatin relaxation and gene activation. A key mechanism by which CREBBP influences the cell cycle is through its interaction with and acetylation of various transcription factors, including the E2F family.[1] The E2F transcription factors are critical regulators of the G1/S transition, controlling the expression of genes required for DNA replication and cell cycle progression.

Inhibition of CREBBP, either through genetic knockdown or small molecule inhibitors, has been shown to result in a G0/G1 cell cycle arrest and a decrease in cell proliferation in various cancer cell lines.[1][3][4] This is often accompanied by a reduction in the expression of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). The proposed signaling pathway involves the disruption of CREBBP's interaction with transcription factors like E2F3a, leading to decreased expression of downstream target genes essential for S-phase entry.

Data Presentation

The following tables summarize expected quantitative data based on studies of CREBBP inhibition. Researchers should generate their own data for this compound in their specific cell line of interest.

Table 1: Effect of CREBBP Inhibition on Cell Proliferation (IC50 Values)

Cell LineCancer TypeIC50 (µM) - 72h Treatment
MDA-MB-453Triple-Negative Breast Cancer~5
K562Chronic Myelogenous Leukemia~5
JurkatAcute T-cell LeukemiaNot specified, but proliferation inhibited
RehB-cell Precursor LeukemiaNot specified, but proliferation inhibited

Data is representative of CREBBP/EP300 bromodomain inhibitors like CBP30 and may vary for this compound.[3][5]

Table 2: Effect of CREBBP Inhibition on Cell Cycle Distribution

Cell LineTreatment (72h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
MDA-MB-453Vehicle (DMSO)55%35%10%
MDA-MB-453CREBBP Inhibitor (e.g., CBP30)70%20%10%
Jurkat (CREBBP knockdown)Control~60%~30%~10%
Jurkat (CREBBP knockdown)Knockdown~75%~15%~10%

Data is representative of CREBBP/EP300 bromodomain inhibitors or CREBBP knockdown and may vary for this compound.[3][6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/CellTiter-Glo®)

This protocol determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-453, K562)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear or opaque-walled microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's protocol for CellTiter-Glo®.

  • Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Incubate for 24 hours, then treat the cells with the desired concentration of this compound (e.g., 1x and 5x the IC50 value) or DMSO vehicle control.

  • Incubate for 48-72 hours.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins

This protocol examines the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: Cyclin D1, CDK4, CDK6, p21, p27, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in the flow cytometry protocol (Protocol 2).

  • After the incubation period, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound CREBBP CREBBP This compound->CREBBP Inhibits Bromodomain E2F3a E2F3a CREBBP->E2F3a Co-activates G1 Arrest G1 Arrest G1/S Genes G1/S Genes E2F3a->G1/S Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression G1/S Genes->Cell Cycle Progression G cluster_1 Experimental Workflow for Cell Cycle Analysis start Seed Cells treat Treat with this compound (or DMSO) start->treat incubate Incubate (48-72h) treat->incubate harvest Harvest & Fix Cells incubate->harvest stain Stain with Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze G cluster_2 Logical Relationship of Experiments proliferation Cell Proliferation Assay (IC50 Determination) cell_cycle Cell Cycle Analysis (Flow Cytometry) proliferation->cell_cycle Informs concentration western Western Blot (Protein Expression) cell_cycle->western Identifies protein changes mechanism Elucidation of Mechanism cell_cycle->mechanism western->mechanism

References

Troubleshooting & Optimization

CREBBP-IN-9 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CREBBP-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this CREBBP bromodomain inhibitor effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP).[1] CREBBP, also known as CBP, is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones and other proteins, which makes the DNA more accessible for transcription.[2][3] By inhibiting the CREBBP bromodomain, this compound can modulate the transcription of genes involved in various cellular processes, including cell growth, differentiation, and survival.[2][4]

Q2: What is the primary solvent for dissolving this compound?

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO to a concentration of 10 mM or higher. Gentle warming to 37°C and vortexing or sonication can aid in dissolution.[7] It is crucial to ensure the compound is fully dissolved before making further dilutions. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q4: What is the role of CREBBP in signaling pathways?

A4: CREBBP is a key transcriptional co-activator involved in numerous signaling pathways.[2][8][9] It interacts with various transcription factors, including CREB, to regulate the expression of genes involved in cell cycle control, DNA damage repair, and cAMP-dependent signaling.[4][10] Dysregulation of CREBBP is associated with several diseases, including cancer.[8][11]

Troubleshooting Guides

Issue: Precipitation of this compound in DMSO Stock Solution

Precipitation in the DMSO stock can occur due to improper handling or storage. This can lead to inaccurate dosing in experiments.

ProblemPossible CauseRecommended Solution
Cloudiness or visible particles in the DMSO stock upon preparation. Incomplete dissolution.Gently warm the solution to 37°C and vortex or sonicate until the solution is clear. Visually inspect for any remaining particulate matter before use.
Precipitate forms after storage. The compound has limited solubility at the stored concentration, or the stock solution was not stored properly. Freeze-thaw cycles can also contribute to precipitation.[12]Prepare a fresh stock solution at a slightly lower concentration. Ensure the stock is stored in tightly sealed vials with desiccant to prevent moisture absorption. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Using older DMSO. DMSO is hygroscopic and can absorb water over time, which can reduce the solubility of hydrophobic compounds.Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.
Issue: Precipitation of this compound in Cell Culture Media

The most common issue encountered is the precipitation of the inhibitor when diluted from a DMSO stock into aqueous cell culture media. This is often due to the compound's limited aqueous solubility.[7]

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon adding the DMSO stock to the culture medium. The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of solution.[7][13]Perform serial dilutions of the DMSO stock in a small volume of serum-free media first, then add this intermediate dilution to the final volume of complete media. This gradual dilution can help maintain solubility.[5] Also, consider performing a solubility test to determine the maximum soluble concentration in your specific media.
Cloudiness or precipitate appears after incubation. The compound may be unstable in the culture medium over time, or interactions with media components (e.g., proteins in serum) may reduce its solubility.[14]Reduce the final concentration of the inhibitor. If possible, decrease the serum concentration in the medium or use a serum-free medium for the duration of the treatment. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[12]
Inconsistent experimental results. Inaccurate dosing due to precipitation. The actual concentration of the soluble, active inhibitor is lower than intended.[7]Visually inspect the culture plates for any signs of precipitation before and during the experiment. If precipitation is observed, the results may not be reliable. Optimize the dilution protocol to ensure the inhibitor remains in solution.
pH or temperature fluctuations. Changes in media pH or temperature can affect the solubility of the compound and other media components.[12][14]Ensure the culture medium is properly buffered and the incubator's CO₂ and temperature are stable. Pre-warm the culture media before adding the inhibitor.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 353.41 g/mol , based on its molecular formula C16H15N5O2S).[1]

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for short intervals to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use, sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium to avoid precipitation during experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Phase-contrast microscope

Procedure:

  • Prepare a series of dilutions of this compound in your complete cell culture medium. For example, if your intended highest working concentration is 20 µM, prepare dilutions at 40 µM, 30 µM, 20 µM, 10 µM, and 5 µM.

  • To minimize the risk of precipitation during dilution, first prepare intermediate dilutions of the 10 mM DMSO stock in serum-free medium before making the final dilutions in the complete medium. Ensure the final DMSO concentration is constant across all dilutions and is at a non-toxic level (e.g., 0.1%).

  • Include a vehicle control containing only the medium and the same final concentration of DMSO.

  • Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.

  • Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • At different time points, visually inspect the solutions for any signs of cloudiness or precipitate.

  • For a more detailed assessment, transfer a small volume of each dilution onto a microscope slide and examine for crystalline structures or amorphous precipitate under a phase-contrast microscope.

  • The highest concentration that remains clear and free of precipitate throughout the incubation period is the empirically determined maximum soluble concentration for your experimental conditions.

Visualizations

CREBBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Kinase Kinase Signaling_Cascade->Kinase CREB CREB Kinase->CREB Phosphorylation pCREB p-CREB CREB->pCREB CREBBP CREBBP (CBP) pCREB->CREBBP Recruitment Histone Histone CREBBP->Histone Acetylation Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Gene_Transcription Target Gene Transcription Acetylated_Histone->Gene_Transcription Activation CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibition

Caption: CREBBP Signaling Pathway Inhibition.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock 1. Check DMSO Stock Is it clear? Start->Check_Stock Redissolve_Stock Warm and sonicate stock. If still cloudy, prepare fresh. Check_Stock->Redissolve_Stock No Check_Dilution 2. Review Dilution Protocol Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Dilution Check_Concentration 3. Assess Final Concentration Check_Dilution->Check_Concentration Use_Serial_Dilution Perform serial dilutions in serum-free media first. End Solution Clear Use_Serial_Dilution->End Lower_Concentration Lower the final concentration. Determine max solubility. Check_Concentration->Lower_Concentration Concentration is high Check_Media 4. Evaluate Media Conditions Check_Concentration->Check_Media Concentration is low Lower_Concentration->Check_Media Check_Media->Use_Serial_Dilution Conditions are optimal Optimize_Media Pre-warm media. Check pH and serum content. Check_Media->Optimize_Media Conditions are not optimal Optimize_Media->Use_Serial_Dilution

Caption: Troubleshooting Workflow for Precipitation.

References

Technical Support Center: Optimizing CREBBP-IN-9 Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of CREBBP-IN-9 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the CREB-binding protein (CREBBP), also known as CBP or KAT3A. It belongs to the 4-acylpyrrole chemotype and functions by targeting the bromodomain of CREBBP.[1] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on proteins, including histones. By binding to the CREBBP bromodomain, this compound prevents CREBBP from interacting with its target proteins, thereby inhibiting its function as a transcriptional co-activator.[1] This leads to the modulation of gene expression, which can impact cellular processes such as cell growth, differentiation, and proliferation.[2][3][4]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

This compound was initially identified as a "low-micromolar hit," suggesting that a starting concentration in the range of 1-10 µM is appropriate for most cell-based assays.[1] However, the optimal concentration will vary depending on the cell type, assay duration, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the maximum tolerated DMSO concentration in cell culture?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent.

Q5: Are there known off-target effects of this compound?

The primary publication on this compound focused on its discovery and initial characterization.[1] While its optimization led to derivatives with improved selectivity, comprehensive off-target profiling for this compound itself is not widely reported. As with any small molecule inhibitor, it is crucial to consider the possibility of off-target effects. Researchers should include appropriate controls and potentially validate key findings using complementary approaches, such as genetic knockdown of CREBBP.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at the expected concentration 1. Suboptimal inhibitor concentration: The effective concentration for your cell line or assay may be higher than the initial starting concentration. 2. Poor compound solubility: The inhibitor may have precipitated out of the culture medium. 3. Incorrect experimental endpoint: The chosen readout may not be sensitive to CREBBP inhibition or the timing of the measurement is not optimal. 4. Cell line insensitivity: The biological process under investigation in your chosen cell line may not be dependent on CREBBP bromodomain activity.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a specialized solubilizing agent if precipitation persists. 3. Verify that your chosen cellular phenotype is regulated by CREBBP. Consider measuring the acetylation of known CREBBP substrates (e.g., H3K27ac) as a direct readout of target engagement. Perform a time-course experiment to identify the optimal endpoint. 4. Confirm the expression of CREBBP in your cell line. Consider testing a different cell line known to be sensitive to CREBBP inhibition.
High cellular toxicity observed 1. Excessive inhibitor concentration: The concentration used may be too high for the specific cell line. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 3. Off-target effects: The inhibitor may be affecting other essential cellular processes.1. Perform a dose-response experiment to determine the IC50 for cytotoxicity and select a working concentration well below this value. 2. Ensure the final DMSO concentration in the culture medium is below the tolerated limit for your cell line (typically <0.5%). 3. Compare the phenotype to that of CREBBP knockdown (e.g., using siRNA or shRNA) to assess the likelihood of off-target effects.
Inconsistent results between experiments 1. Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect the cellular response. 3. Pipetting errors: Inaccurate dilution of the inhibitor can lead to variability.1. Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles. 2. Standardize cell culture procedures, including using cells within a defined passage number range and seeding at a consistent density. 3. Use calibrated pipettes and perform serial dilutions carefully.

Quantitative Data Summary

The primary publication identifies this compound as a low-micromolar inhibitor.[1] The exact IC50 value for this compound is not explicitly stated in the abstract, but its optimized derivative is reported to have a single-digit micromolar affinity. For the purpose of experimental design, a starting range for dose-response studies is recommended below.

ParameterValueAssay TypeReference
Starting Concentration Range 1 - 10 µMCell-based assaysInferred from[1]
Recommended Dose-Response Range 0.1 - 50 µMCell-based & BiochemicalGeneral Recommendation

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration in a Cell-Based Proliferation Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • Cell Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol can be used to confirm the on-target activity of this compound by measuring the acetylation of a known CREBBP substrate, such as histone H3 at lysine 27 (H3K27ac).

Materials:

  • Cells treated with this compound and a vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K27ac overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Visualizations

CREBBP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CREBBP-mediated Transcription Signal Growth Factors, Cytokines, etc. Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Signal->Kinase_Cascade CREB Transcription Factors (e.g., CREB, p53) Kinase_Cascade->CREB Activates CREBBP CREBBP (CBP) CREB->CREBBP Recruits Histones Histones CREBBP->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Promotes CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibits Bromodomain

Caption: CREBBP Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilute Perform Serial Dilutions (e.g., 0.1-50 µM) prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells and Incubate (48-96h) seed_cells->treat_cells serial_dilute->treat_cells viability_assay Perform Cell Viability Assay treat_cells->viability_assay plot_data Plot Dose-Response Curve viability_assay->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 determine_conc Determine Optimal Working Concentration calc_ic50->determine_conc Troubleshooting_Logic start Start Troubleshooting no_effect No Observable Effect? start->no_effect toxicity High Toxicity? no_effect->toxicity No dose_response Perform Dose-Response (Wider Range) no_effect->dose_response Yes inconsistent Inconsistent Results? toxicity->inconsistent No lower_conc Lower Concentration toxicity->lower_conc Yes aliquot_stock Aliquot Stock Solution inconsistent->aliquot_stock Yes end Problem Resolved inconsistent->end No check_solubility Check for Precipitation dose_response->check_solubility validate_target Validate Target Engagement (e.g., Western Blot for H3K27ac) check_solubility->validate_target validate_target->end check_dmso Verify Final DMSO Concentration lower_conc->check_dmso check_dmso->end standardize_cells Standardize Cell Culture Protocols aliquot_stock->standardize_cells standardize_cells->end

References

Potential off-target effects of CREBBP-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CREBBP-IN-9, a small molecule inhibitor of the CREBBP bromodomain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also referred to as acylbenzene 9 in its discovery publication) is a chemical probe that functions as an inhibitor of the bromodomain of the CREB-binding protein (CREBBP).[1][2] It was identified through fragment-based high-throughput docking.[1][2] Its chemical name is N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide.

Q2: What is the mechanism of action of this compound?

A2: this compound is a competitive inhibitor of the CREBBP bromodomain. It binds to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions can modulate gene transcription.

Q3: What is the potency of this compound?

A3: this compound has a micromolar affinity for the CREBBP bromodomain. An optimized derivative, compound 10, demonstrates improved, sub-micromolar potency.[2]

Q4: What is the known selectivity profile of this compound and its derivatives?

A4: The selectivity of this compound has been primarily assessed against the first bromodomain of BRD4 (BRD4(1)), a member of the BET (Bromodomain and Extra-Terminal domain) family. The optimized derivative, compound 10, shows a significant preference for CREBBP over BRD4(1).[2] For detailed quantitative data, please refer to the data presentation table below.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and Derivatives [2]

CompoundTargetKd (μM)Ligand EfficiencySelectivity (Kd BRD4(1) / Kd CREBBP)
This compound (acylbenzene 9) CREBBP290.24> 1.7
BRD4(1)>50
Compound 10 (optimized derivative) CREBBP0.770.35> 65
BRD4(1)>50

Kd (dissociation constant) values were determined by a competition binding assay. Ligand efficiency is calculated as the binding energy per heavy atom.

Experimental Protocols

1. Competition Binding Assay for Kd Determination

This protocol is based on the method used to characterize this compound.[2]

  • Principle: This assay measures the ability of a test compound (inhibitor) to compete with a known fluorescently-labeled ligand for binding to the target protein. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.

  • Materials:

    • Purified CREBBP bromodomain protein

    • Fluorescently-labeled probe with known affinity for the CREBBP bromodomain

    • Test compound (this compound)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization or a similar fluorescent readout.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add the CREBBP bromodomain protein and the fluorescently-labeled probe at fixed concentrations.

    • Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum signal) and wells with no protein (background).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the Kd value by fitting the data to a suitable binding model using non-linear regression.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common method for screening and characterizing bromodomain inhibitors.

  • Principle: TR-FRET measures the proximity of a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or Cy5). In this assay, a biotinylated acetylated histone peptide is bound to a streptavidin-donor fluorophore, and an antibody against the tagged CREBBP protein is coupled to an acceptor fluorophore. Binding of the CREBBP bromodomain to the acetylated peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

  • Materials:

    • Purified GST- or His-tagged CREBBP bromodomain protein

    • Biotinylated acetylated histone H4 peptide

    • Streptavidin-terbium cryptate (donor)

    • Anti-GST or Anti-His antibody conjugated to an acceptor fluorophore

    • Assay buffer

    • 384-well microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a serial dilution of this compound.

    • Add the tagged CREBBP protein, biotinylated peptide, and diluted inhibitor to the wells of a 384-well plate.

    • Incubate to allow for binding.

    • Add the streptavidin-donor and antibody-acceptor reagents.

    • Incubate for the recommended time (typically 1-2 hours).

    • Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.

    • Calculate the ratio of acceptor to donor emission and determine the IC50 value by plotting the ratio against the inhibitor concentration.

Troubleshooting Guide

Q: My IC50/Kd value for this compound is significantly different from the published data. What could be the reason?

A:

  • Compound Integrity: Ensure the purity and integrity of your this compound sample. Perform quality control checks such as LC-MS or NMR.

  • Protein Quality: Verify the concentration, purity, and activity of your CREBBP bromodomain protein. Misfolded or aggregated protein can lead to inaccurate results.

  • Assay Conditions: Differences in assay buffer composition (e.g., salt concentration, detergents), temperature, or incubation times can affect binding affinities. Ensure your protocol is consistent with the reference method.

  • Reagent Concentrations: Inaccurate concentrations of the protein, probe, or peptide can shift the IC50/Kd values. Re-verify the concentrations of all critical reagents.

Q: I am observing poor solubility of this compound in my assay buffer.

A:

  • Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can affect protein stability and compound solubility.

  • Buffer Components: The presence of certain detergents or additives in the assay buffer may help to improve the solubility of hydrophobic compounds.

  • Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into the aqueous assay buffer. Avoid storing diluted aqueous solutions for extended periods.

Q: I am seeing a high background signal in my TR-FRET assay.

A:

  • Reagent Aggregation: Ensure all reagents, especially the donor and acceptor beads/antibodies, are properly resuspended before use to prevent aggregation.

  • Non-specific Binding: Include appropriate controls, such as a non-biotinylated peptide or a non-tagged protein, to assess the level of non-specific binding in your assay.

  • Light Scattering: High concentrations of the test compound can sometimes cause light scattering, leading to an artificially high signal. Check for compound precipitation in the assay wells.

Visualizations

G Mechanism of CREBBP Bromodomain Inhibition cluster_0 Normal Function cluster_1 Inhibition CREBBP CREBBP Bromodomain Binding Binding CREBBP->Binding NoBinding No Binding CREBBP->NoBinding AcLys Acetylated Lysine (on Histone Tail) AcLys->Binding AcLys->NoBinding Blocked Inhibitor This compound Inhibitor->NoBinding Transcription Gene Transcription Binding->Transcription Activation NoBinding->Transcription Repression

Caption: Inhibition of CREBBP bromodomain by this compound.

G Experimental Workflow for this compound Discovery cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Hit Optimization cluster_3 Selectivity Profiling Docking High-Throughput Docking (2 Million Compounds) HitSelection Hit Selection (17 Compounds) Docking->HitSelection BindingAssay Competition Binding Assay (Determine Kd) HitSelection->BindingAssay HitValidation Hit Validation (this compound, Kd = 29 µM) BindingAssay->HitValidation OptimizedHit Optimized Hit (Compound 10, Kd = 0.77 µM) BindingAssay->OptimizedHit MD Molecular Dynamics Simulation HitValidation->MD Synthesis Chemical Synthesis MD->Synthesis Synthesis->BindingAssay Re-evaluate SelectivityAssay Selectivity Assay (vs. BRD4(1)) OptimizedHit->SelectivityAssay

References

CREBBP-IN-9 stability and degradation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CREBBP-IN-9, a small molecule inhibitor of the CREB-binding protein (CREBBP). The information provided is intended to assist in the design and troubleshooting of experiments involving this compound in cell culture.

FAQs: General Information

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP).[1] CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by modifying chromatin structure.[2][3][4] By inhibiting the bromodomain of CREBBP, this compound can alter gene expression patterns and affect various cellular processes such as cell proliferation, differentiation, and apoptosis.[2][5]

Q2: What is the known stability of this compound in cell culture media?

A2: Currently, there is limited publicly available data specifically detailing the half-life and degradation of this compound in cell culture media. As with many small molecules, its stability can be influenced by factors such as media composition, pH, temperature, and light exposure. It is recommended to prepare fresh stock solutions and dilute to the final working concentration immediately before use. For long-term experiments, the stability of the compound under your specific experimental conditions should be empirically determined.

Q3: How is the target protein, CREBBP, regulated and degraded?

A3: The CREBBP protein is known to be regulated by post-translational modifications, including ubiquitylation.[6] Its stability is controlled by the ubiquitin-proteasome system.[6][7] E3 ubiquitin ligases, such as Siah1/2 and FBXL19, can target CREBBP for ubiquitylation, leading to its degradation by the proteasome.[6] The half-life of the CREBBP protein has been estimated to be approximately 3.4 hours in some cell lines.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Q4: I am not observing the expected biological effect of this compound in my cell line. What are the possible causes?

A4: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Compound Instability: As the stability of this compound in cell culture is not well-documented, it may be degrading in your experimental setup.

    • Recommendation: Prepare fresh working solutions for each experiment from a recently prepared stock. Minimize the exposure of the compound to light and elevated temperatures. Consider replenishing the media with fresh compound during long-term incubations.

  • Cell Line Specificity: The expression levels and functional importance of CREBBP can vary between cell lines.

    • Recommendation: Confirm the expression of CREBBP in your cell line of interest by Western blot or qPCR. It is also advisable to test a range of concentrations of this compound to determine the optimal dose for your specific cell type.

  • Incorrect Dosage: The effective concentration of an inhibitor can be highly cell-type dependent.

    • Recommendation: Perform a dose-response curve to determine the IC50 value for your cell line and specific assay. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).

Q5: I am observing unexpected toxicity or off-target effects with this compound. How can I address this?

A5: Off-target effects and cytotoxicity are potential concerns with any small molecule inhibitor.

  • High Concentration: The observed toxicity may be due to using too high a concentration of the inhibitor.

    • Recommendation: Lower the concentration of this compound used. Ensure you have performed a thorough dose-response analysis to identify a concentration that is effective against your target without causing significant cell death.

  • Off-Target Effects: The inhibitor may be affecting other cellular proteins.

    • Recommendation: To confirm that the observed phenotype is due to the inhibition of CREBBP, consider using a secondary, structurally distinct CREBBP inhibitor as a control. Additionally, rescue experiments involving the overexpression of a resistant CREBBP mutant, if available, can provide strong evidence for on-target activity.

Q6: How can I determine if this compound is affecting the stability of the CREBBP protein in my cells?

A6: To investigate if this compound treatment alters the stability of the endogenous CREBBP protein, you can perform a cycloheximide (CHX) chase assay. CHX is a protein synthesis inhibitor.[8][9][10][11] By treating cells with CHX, you can monitor the degradation rate of existing proteins over time.

  • Experimental Approach:

    • Treat one set of cells with your vehicle control and another set with this compound for a desired pre-treatment time.

    • Add cycloheximide to the media of both sets of cells.

    • Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

    • Analyze the levels of CREBBP protein at each time point by Western blot. A faster decrease in CREBBP levels in the this compound treated cells would suggest that the inhibitor promotes the degradation of the protein.

Q7: How can I investigate if the degradation of CREBBP in my experimental system is mediated by the proteasome?

A7: To determine if CREBBP degradation is proteasome-dependent, you can use a proteasome inhibitor like MG132.[12][13][14] MG132 is a peptide aldehyde that reversibly inhibits the 26S proteasome.[15]

  • Experimental Approach:

    • Treat cells with your experimental condition that you hypothesize induces CREBBP degradation.

    • In a parallel set of experiments, co-treat the cells with the experimental condition and a proteasome inhibitor (e.g., MG132).

    • Include appropriate vehicle controls.

    • After the desired treatment time, harvest the cells and analyze CREBBP protein levels by Western blot. If the degradation of CREBBP is blocked in the presence of the proteasome inhibitor, it indicates that the degradation is mediated by the proteasome.

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay

This protocol is a general guideline for examining protein half-life.[9][16]

  • Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Pre-treatment: Treat the cells with either vehicle or this compound at the desired concentration for a predetermined amount of time.

  • CHX Treatment:

    • Prepare a stock solution of Cycloheximide (e.g., 10 mg/mL in DMSO).

    • Add CHX to the cell culture medium to a final concentration of 20-100 µg/mL. The optimal concentration should be determined empirically for your cell line.[8]

  • Time Course: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12 hours).[8]

  • Protein Extraction: Lyse the cells at each time point using an appropriate lysis buffer containing protease inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody against CREBBP.

    • Use an antibody against a stable protein (e.g., Actin or Tubulin) as a loading control.

    • Quantify the band intensities to determine the rate of CREBBP degradation.

Protocol 2: Proteasome Inhibition Assay with MG132

This protocol provides a general method to assess if protein degradation is proteasome-dependent.[12][13]

  • Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency.

  • Treatment:

    • Treat cells with your experimental condition (e.g., a treatment that you hypothesize induces CREBBP degradation).

    • In a parallel well, co-treat cells with your experimental condition and MG132. A typical working concentration for MG132 is 10-20 µM, but this should be optimized for your cell line.[12][13][14]

    • Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for a suitable duration (e.g., 4-8 hours). Prolonged incubation with MG132 can be toxic to cells.[14]

  • Cell Lysis: Harvest the cells and prepare protein lysates as described in the CHX chase assay protocol.

  • Western Blot Analysis: Analyze the levels of CREBBP and a loading control by Western blot. An accumulation of CREBBP in the MG132 co-treated sample compared to the sample with the experimental treatment alone would indicate proteasome-mediated degradation.

Quantitative Data Summary

Table 1: Common Reagent Concentrations for Stability and Degradation Assays

ReagentTypical Stock ConcentrationTypical Working ConcentrationReference
Cycloheximide (CHX)10-50 mg/mL in DMSO20-100 µg/mL[8][9]
MG13210 mM in DMSO10-20 µM[12][13][14]

Visualizations

CREBBP_Degradation_Pathway CREBBP CREBBP (Active) Ub_CREBBP Ubiquitylated CREBBP CREBBP->Ub_CREBBP Ubiquitylation Ub Ubiquitin E3_Ligase E3 Ubiquitin Ligase (e.g., FBXL19, Siah1/2) E3_Ligase->Ub_CREBBP Proteasome 26S Proteasome Ub_CREBBP->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The Ubiquitin-Proteasome Pathway for CREBBP Degradation.

CHX_Chase_Assay_Workflow cluster_0 Cell Treatment cluster_1 Time Course and Analysis start Seed Cells pretreatment Pre-treat with Vehicle or this compound start->pretreatment chx Add Cycloheximide (CHX) to inhibit protein synthesis pretreatment->chx timepoints Collect Lysates at Time Points (0, 2, 4, 8h) chx->timepoints western Western Blot for CREBBP & Loading Control timepoints->western analysis Quantify Band Intensity & Determine Half-life western->analysis

Caption: Experimental Workflow for a Cycloheximide (CHX) Chase Assay.

Troubleshooting_Logic start No effect observed with this compound q1 Is the compound fresh and handled correctly? start->q1 sol1 Prepare fresh stock. Protect from light/heat. q1->sol1 No q2 Is CREBBP expressed in your cell line? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Confirm CREBBP expression (Western Blot/qPCR). q2->sol2 No q3 Have you performed a dose-response curve? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform dose-response to find IC50. q3->sol3 No end Consider alternative experimental approaches q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting Flowchart for Lack of this compound Efficacy.

References

Troubleshooting inconsistent CREBBP-IN-9 dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CREBBP-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the CREB binding protein (CREBBP). CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones and other proteins. This acetylation process alters chromatin structure, making DNA more accessible for transcription.[1][2][3] this compound specifically targets the bromodomain of the CREBBP protein, thereby interfering with its ability to recognize acetylated lysine residues and act as a transcriptional coactivator.[4] This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.[2][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium for dose-response experiments. For long-term storage, the DMSO stock solution should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the primary cellular effects of CREBBP inhibition?

A3: Inhibition of CREBBP can lead to several cellular effects, primarily related to the modulation of gene expression. These effects can include cell cycle arrest, particularly at the G0/G1 phase, and induction of apoptosis.[5] The specific outcomes can be cell-type dependent and are often linked to the downregulation of key oncogenes like MYC and IRF4.[5][6]

Troubleshooting Guide for Inconsistent Dose-Response Curves

Inconsistent dose-response curves are a common challenge in pharmacological studies. Below are specific issues you might encounter with this compound and steps to resolve them.

Issue 1: High Variability Between Replicates

High variability between replicate wells for the same concentration of this compound can obscure the true dose-response relationship.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Ensure proper calibration and use of pipettes. For serial dilutions, change pipette tips for each dilution to avoid carryover.[7] Use a multichannel pipette for adding reagents to the plate to ensure consistency.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers at the start of the experiment can lead to variable results.
Edge Effects Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.[7]
Compound Precipitation High concentrations of this compound may precipitate out of solution, especially in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower starting concentration or a different solvent system if compatible with your assay.
Issue 2: Steeper or Shallower Than Expected Dose-Response Curve

The steepness of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-target interaction. Deviations from the expected slope can indicate experimental artifacts or complex biological responses.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Stoichiometric Inhibition If the inhibitor concentration is close to the enzyme concentration, it can lead to a steeper curve.[8] While less common in cell-based assays, it's a factor to consider.
Compound Aggregation At high concentrations, some small molecules can form aggregates, leading to non-specific inhibition and a steep dose-response.[8] Consider including a non-specific inhibitor control or using biochemical assays to rule out aggregation.
Off-Target Effects This compound may have off-target effects at higher concentrations, leading to a complex dose-response. It is important to consult literature for known off-target activities.
Cellular Heterogeneity A heterogeneous cell population can exhibit differential sensitivity to the inhibitor, resulting in a shallower curve.[9] Ensure you are using a well-characterized and homogenous cell line.
Issue 3: Non-Monotonic (e.g., U-shaped) Dose-Response Curve

A non-monotonic dose-response curve, where the response decreases at low doses and then increases at higher doses (or vice-versa), can be challenging to interpret.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Complex Biological Mechanisms Non-monotonic responses can arise from complex signaling pathways with feedback loops or receptor downregulation at high concentrations.[10]
Cytotoxicity at High Doses At very high concentrations, the compound may induce cytotoxicity through mechanisms unrelated to CREBBP inhibition, leading to a U-shaped curve in assays measuring cell viability. It is important to distinguish targeted inhibition from general toxicity.
Experimental Artifact Ensure that the observed effect is not due to artifacts such as compound interference with the assay readout (e.g., fluorescence quenching or enhancement). Run appropriate controls with the compound in a cell-free system.

Experimental Protocols

Standard Dose-Response Assay for this compound in Adherent Cell Lines

This protocol outlines a typical workflow for determining the IC50 of this compound in an adherent cancer cell line using a cell viability assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (optimized for your cell line to ensure exponential growth throughout the assay).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects.[7]

    • Incubate the plate overnight.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create a range of 2X working concentrations. A common approach is a 10-point, 3-fold serial dilution.[11]

    • Include a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).

    • Carefully add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing the cells. This will result in a 1X final concentration of the compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the inhibitor.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[12]

Visualizations

CREBBP Signaling Pathway

CREBBP_Signaling_Pathway TF Transcription Factors (e.g., CREB, p53) CREBBP CREBBP (HAT Activity) TF->CREBBP Recruits Histones Histones CREBBP->Histones Acetylates Chromatin Chromatin (Relaxed) Histones->Chromatin Leads to Gene_Expression Target Gene Expression Chromatin->Gene_Expression Promotes CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibits

Caption: Simplified signaling pathway of CREBBP and the inhibitory action of this compound.

Experimental Workflow for Dose-Response Assay

Dose_Response_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of This compound Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Defined Period (e.g., 72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Cell Viability Reagent Incubate_Treatment->Add_Reagent Measure_Signal Measure Signal (Luminescence/Absorbance) Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for a cell-based dose-response experiment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Inconsistent Dose-Response Curve High_Variability High Variability? Start->High_Variability Check_Pipetting Check Pipetting Technique and Calibration High_Variability->Check_Pipetting Yes Abnormal_Slope Abnormal Slope? High_Variability->Abnormal_Slope No Optimize_Seeding Optimize Cell Seeding Density Check_Pipetting->Optimize_Seeding Avoid_Edge_Effects Avoid Edge Effects Optimize_Seeding->Avoid_Edge_Effects Resolved Issue Resolved Avoid_Edge_Effects->Resolved Check_Aggregation Investigate Compound Aggregation Abnormal_Slope->Check_Aggregation Yes Non_Monotonic Non-Monotonic Curve? Abnormal_Slope->Non_Monotonic No Consider_Off_Target Consider Off-Target Effects Check_Aggregation->Consider_Off_Target Consider_Off_Target->Resolved Rule_Out_Artifacts Rule out Assay Artifacts Non_Monotonic->Rule_Out_Artifacts Yes Non_Monotonic->Resolved No Investigate_Mechanism Investigate Complex Biological Mechanisms Rule_Out_Artifacts->Investigate_Mechanism Investigate_Mechanism->Resolved

Caption: A decision tree for troubleshooting inconsistent dose-response curves.

References

Technical Support Center: Identifying Biomarkers for CREBBP Inhibitor Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify biomarkers for sensitivity to CREBBP inhibitors, with a focus on the hypothetical inhibitor CREBBP-IN-9.

Introduction to CREBBP and its Inhibition

CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional coactivator that regulates the expression of a multitude of genes involved in critical cellular processes such as cell growth, differentiation, and proliferation.[1][2][3] CREBBP possesses intrinsic histone acetyltransferase (HAT) activity, which allows it to acetylate histone and non-histone proteins, thereby altering chromatin structure and facilitating gene transcription.[3] Dysregulation of CREBBP function, often through mutation or altered expression, is implicated in various cancers, including hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][4]

Inhibitors of CREBBP primarily fall into two categories: those that target the catalytic HAT domain and those that target the bromodomain (BRD), which is responsible for recognizing acetylated lysine residues. The specific mechanism of this compound will determine the precise molecular consequences of its action and the most relevant biomarkers for sensitivity. This guide provides information applicable to both classes of inhibitors, with specific considerations highlighted where appropriate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it likely work?

A1: While specific public data on "this compound" is not available, it is likely a small molecule inhibitor of CREBBP. It could function by one of two primary mechanisms:

  • HAT Inhibition: Blocking the histone acetyltransferase activity of CREBBP, leading to a global or targeted reduction in histone and non-histone protein acetylation.[1][2]

  • Bromodomain (BRD) Inhibition: Preventing CREBBP from binding to acetylated lysines on histones and other proteins, thereby disrupting its recruitment to specific genomic loci and subsequent transcriptional activation.

It is crucial to determine the specific mechanism of this compound, as this will influence the expected cellular response and the choice of relevant biomarkers.

Q2: What are the most promising candidate biomarkers for sensitivity to CREBBP inhibitors?

A2: Several factors can influence a cell's sensitivity to CREBBP inhibition. Key candidate biomarkers include:

  • CREBBP/EP300 Mutation Status: Inactivating mutations in CREBBP or its close homolog EP300 can create a dependency on the remaining functional paralog, leading to synthetic lethality when the remaining protein is inhibited.[4]

  • Androgen Receptor (AR) and Estrogen Receptor (ER) Expression: In prostate and breast cancers, high levels of AR or ER expression have been associated with sensitivity to CREBBP/EP300 bromodomain inhibitors.[5]

  • MYC and MYC-driven transcriptional programs: Downregulation of MYC is a common response to CREBBP/EP300 bromodomain inhibition. Tumors with high MYC activity may be particularly vulnerable.

  • Immune Checkpoint and Antigen Presentation Machinery: CREBBP loss can lead to decreased expression of MHC class II molecules, which can be restored by inhibiting HDAC3.[6][7] This suggests a potential for combination therapies with immunotherapy.

Q3: What are the key signaling pathways affected by CREBBP inhibition?

A3: CREBBP is a central node in numerous signaling pathways. Its inhibition can impact:

  • Transcriptional Regulation: As a global transcriptional coactivator, its inhibition will broadly affect gene expression.

  • Cell Cycle Control: CREBBP is involved in regulating genes that control cell cycle progression. Its inhibition can lead to cell cycle arrest.

  • Apoptosis: By modulating the expression of pro- and anti-apoptotic genes, CREBBP inhibition can induce programmed cell death.

  • Hormone Receptor Signaling: CREBBP is a coactivator for nuclear hormone receptors like the androgen and estrogen receptors.

Below is a diagram illustrating the central role of CREBBP in transcriptional activation and the points of intervention for HAT and bromodomain inhibitors.

CREBBP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_cell Cellular Processes TF Transcription Factors (e.g., p53, MYC, AR, ER) CREBBP CREBBP TF->CREBBP recruits Histones Histones CREBBP->Histones acetylates (HAT activity) Acetylated_Histones Acetylated Histones (e.g., H3K27ac) CREBBP->Acetylated_Histones binds via Bromodomain EP300 EP300 Histones->Acetylated_Histones DNA DNA Acetylated_Histones->DNA opens chromatin Gene_Expression Target Gene Expression (Cell Cycle, Apoptosis, etc.) DNA->Gene_Expression transcription Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis HAT_Inhibitor HAT Inhibitor HAT_Inhibitor->CREBBP blocks BRD_Inhibitor BRD Inhibitor BRD_Inhibitor->CREBBP blocks binding

Caption: CREBBP Signaling and Inhibition.

Troubleshooting Guides

Problem 1: My cell line of interest is not responding to this compound.

Question Possible Cause Recommended Action
Is the inhibitor active and used at the correct concentration? Inhibitor degradation or incorrect dosage.Confirm inhibitor integrity and perform a dose-response curve to determine the IC50.
Does the cell line express CREBBP? Low or absent CREBBP expression.Verify CREBBP expression via Western blot or qPCR.
Is there redundancy with EP300? EP300 may be compensating for CREBBP inhibition.Check EP300 expression levels. Consider dual CREBBP/EP300 inhibitors or simultaneous knockdown of both proteins.
Is the relevant downstream pathway active in this cell line? The cell line may not depend on the pathways regulated by CREBBP.Profile the cell line for biomarkers of sensitivity (e.g., AR/ER expression, MYC activity).
Is the cell culture media interfering with the compound? Components in the media may bind to or inactivate the inhibitor.Test the inhibitor in different media formulations or serum-free conditions for a short duration.

Problem 2: I am observing high variability in my cell viability assays.

Question Possible Cause Recommended Action
Are cell seeding densities consistent? Inconsistent cell numbers at the start of the experiment.Ensure accurate cell counting and even distribution in multi-well plates. Allow cells to adhere before adding the inhibitor.
Is the inhibitor properly solubilized? Compound precipitation at high concentrations.Visually inspect the inhibitor stock and working solutions. Consider using a different solvent or sonication.
Is the incubation time optimal? The effect of the inhibitor may be cytostatic rather than cytotoxic at the chosen time point.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Is there an edge effect in the multi-well plates? Evaporation from the outer wells of the plate.Avoid using the outer wells or fill them with sterile PBS or media. Ensure proper humidification in the incubator.

Problem 3: How do I validate a potential biomarker for this compound sensitivity?

Question Approach Methodology
Correlation in cell lines: Does the biomarker expression correlate with sensitivity across a panel of cell lines?Screen a diverse panel of cell lines with varying biomarker expression. Correlate IC50 values of this compound with biomarker levels (protein or mRNA).
Genetic manipulation: Does altering the biomarker level change sensitivity?Use CRISPR/Cas9 to knock out the biomarker or inducible expression systems to overexpress it in a sensitive and a resistant cell line. Re-evaluate sensitivity to this compound.
Pharmacodynamic (PD) marker engagement: Does the inhibitor engage the target and modulate the biomarker pathway?Treat cells with this compound and measure downstream effects related to the biomarker (e.g., changes in H3K27ac for a HAT inhibitor, or downregulation of AR target genes for a BRD inhibitor in AR-positive cells).

The following diagram outlines a general workflow for troubleshooting unexpected results.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., No Cell Death) Check_Compound Verify Inhibitor - Concentration - Activity - Solubility Start->Check_Compound Check_Cells Assess Cell Line - CREBBP/EP300 Expression - Passage Number - Contamination Check_Compound->Check_Cells [Compound OK] Redesign Redesign Experiment - Different cell line? - Combination treatment? - Alternative endpoint? Check_Compound->Redesign [Compound Issue] Check_Assay Review Assay Protocol - Seeding Density - Incubation Time - Reagents Check_Cells->Check_Assay [Cells OK] Check_Cells->Redesign [Cell Issue] Hypothesize Formulate Hypothesis - Redundancy? - Off-target effects? - Different mechanism? Check_Assay->Hypothesize [Assay OK] Check_Assay->Redesign [Assay Issue] Hypothesize->Redesign Proceed Proceed with Validated Protocol Redesign->Proceed

Caption: Troubleshooting Workflow.

Data Summary Tables

Table 1: IC50 Values of Known CREBBP/EP300 Inhibitors in Various Cancer Cell Lines

InhibitorTarget DomainCell LineCancer TypeIC50 (µM)
A-485HATMOLM-16Acute Myeloid Leukemia0.004
C646HATLNCaPProstate Cancer~10
GNE-272BromodomainMOLM-16Acute Myeloid Leukemia0.019
SGC-CBP30Bromodomain22Rv1Prostate Cancer0.032
FT-6876BromodomainVCaPProstate Cancer0.005

Note: These values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for H3K27 Acetylation

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3 (Lys27) and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTS) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50.

The following diagram illustrates a typical workflow for biomarker discovery and validation.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Screen Screen Cell Line Panel with this compound Classify Classify Cell Lines (Sensitive vs. Resistant) Screen->Classify Omics Omics Analysis (Genomics, Transcriptomics, Proteomics) Classify->Omics Candidates Identify Candidate Biomarkers Omics->Candidates Genetic Genetic Validation (CRISPR, Overexpression) Candidates->Genetic Pharmacological Pharmacological Validation (Combination Studies) Candidates->Pharmacological PD_Markers PD Marker Analysis in vitro & in vivo Genetic->PD_Markers Pharmacological->PD_Markers Validated Validated Biomarker PD_Markers->Validated

Caption: Biomarker Discovery Workflow.

References

Technical Support Center: CREBBP-IN-9 and Chemoresistance in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the role of CREBBP-IN-9 in leukemia cell chemoresistance. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the CREB binding protein (CREBBP), also known as CBP or KAT3A. It specifically targets the bromodomain of CREBBP.[1] The bromodomain is responsible for recognizing and binding to acetylated lysine residues on proteins, including histones. By inhibiting the bromodomain, this compound disrupts the recruitment of CREBBP to specific chromatin regions, thereby modulating gene expression programs that are dependent on CREBBP's coactivator function. This can impact various cellular processes, including cell proliferation, differentiation, and survival.[2][3][4]

Q2: How does inhibiting CREBBP potentially overcome chemoresistance in leukemia?

A2: Dysregulation of CREBBP function is implicated in the development of chemoresistance in hematological malignancies.[2] CREBBP can be involved in transcriptional programs that promote cell survival and drug resistance. By inhibiting CREBBP, it is hypothesized that these pro-survival pathways can be downregulated, thereby re-sensitizing leukemia cells to chemotherapeutic agents. For instance, downregulating CREBBP has been shown to induce cell cycle arrest and affect the sensitivity of leukemia cells to certain drugs.[5] Additionally, targeting CREBBP may overcome resistance to therapies like venetoclax and azacitidine in acute myeloid leukemia (AML).[6]

Q3: What is a recommended starting concentration for this compound in leukemia cell lines?

A3: A specific starting concentration for this compound in leukemia cell lines has not been extensively published. However, based on the reported in vitro binding affinity (Kd) of similar compounds, which is in the micromolar range, a typical starting point for cell-based assays would be to perform a dose-response curve ranging from 0.1 µM to 10 µM. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions through a preliminary IC50 (half-maximal inhibitory concentration) or dose-response experiment.

Q4: How should I dissolve and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).

Troubleshooting Guides

Issue 1: No significant effect of this compound on chemoresistance is observed.
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 of this compound in your specific leukemia cell line. It's possible the concentration used is too low to elicit a biological response.
Incorrect Timing of Treatment Optimize the timing of this compound and chemotherapeutic agent co-treatment. Consider pre-treating with this compound for a period (e.g., 24 hours) before adding the chemotherapeutic drug to allow for modulation of gene expression.
Cell Line Insensitivity The specific leukemia cell line you are using may not be dependent on the CREBBP pathway for chemoresistance. Consider screening a panel of leukemia cell lines with different genetic backgrounds.
Inhibitor Inactivity Ensure the inhibitor has been stored correctly and has not degraded. If possible, verify its activity through a biochemical assay or by assessing the modulation of a known downstream target of CREBBP.
High Protein Binding in Media Components in the cell culture serum may bind to the inhibitor, reducing its effective concentration. Try reducing the serum percentage in your culture medium during the treatment period, if compatible with your cell line's health.
Issue 2: High levels of cell death are observed with this compound alone, confounding the chemoresistance study.
Possible Cause Troubleshooting Steps
Inhibitor Concentration is Too High Your leukemia cell line may be highly sensitive to CREBBP inhibition. Perform a dose-response curve to find a concentration that modulates the chemoresistance phenotype without causing significant single-agent cytotoxicity.
Off-Target Effects At high concentrations, small molecule inhibitors can have off-target effects. Lower the concentration and, if possible, use a structurally distinct CREBBP inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatment groups, including the vehicle control. High concentrations of DMSO can be toxic to cells.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Steps
Cell Culture Conditions Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition.
Inhibitor Preparation Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistent potency.
Assay Variability Ensure your cell viability or apoptosis assays are performed consistently. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Leukemia Cells
  • Cell Seeding: Seed your leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 20 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Add 100 µL of the 2X inhibitor dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability data against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Chemoresistance Assay with this compound
  • Cell Seeding: Seed leukemia cells in a 96-well plate as described in Protocol 1.

  • This compound Pre-treatment (Optional but Recommended): Treat cells with a fixed, non-toxic concentration of this compound (e.g., at or below the IC20) or vehicle control for 24 hours.

  • Chemotherapeutic Agent Treatment: Prepare a serial dilution of the chemotherapeutic agent (e.g., doxorubicin, cytarabine) in culture medium containing either this compound or vehicle. Add this to the cells.

  • Incubation: Incubate for an additional 48-72 hours.

  • Viability Assay: Measure cell viability as described above.

  • Data Analysis: Compare the dose-response curves of the chemotherapeutic agent in the presence and absence of this compound. A leftward shift in the curve in the presence of this compound indicates sensitization. Calculate the fold-sensitization by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Data Presentation

Table 1: Example of IC50 Values for CREBBP Inhibition in Leukemia Cell Lines

Cell LineCREBBP InhibitorIC50 (µM)Reference
K562A-4851.18[7]
K562CPI6442.37[7]
K562GNE-2722.6[7]
Jurkat (CREBBP downregulated)Daunorubicin0.11[5]
Jurkat (Control)Daunorubicin0.04[5]

Table 2: Example Data on Sensitization to Chemotherapy by CREBBP Inhibition

Leukemia Cell LineChemotherapeutic AgentCREBBP InhibitorFold Sensitization (IC50 alone / IC50 with inhibitor)
MLL-AF9+ AML cellsDoxorubicinI-CBP112Synergistic cytotoxic activity observed

Signaling Pathways and Experimental Workflows

CREBBP Signaling in Chemoresistance

CREBBP_Signaling cluster_0 Chemotherapeutic Agent cluster_1 This compound Action cluster_2 Cellular Response Chemo Chemotherapeutic Agent Chemoresistance Chemoresistance Chemo->Chemoresistance Induces Apoptosis Apoptosis / Cell Cycle Arrest Chemo->Apoptosis Less Effective CREBBP_IN_9 This compound CREBBP CREBBP (Bromodomain) CREBBP_IN_9->CREBBP Inhibits CREBBP_IN_9->Chemoresistance Blocks CREBBP_IN_9->Apoptosis Sensitizes to Gene_Expression Altered Gene Expression CREBBP->Gene_Expression Regulates CREBBP->Chemoresistance Gene_Expression->Chemoresistance Promotes

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_MoA Mechanism of Action Start Start: Leukemia Cell Line Step1 Step 1: Determine IC50 of This compound Start->Step1 Step2 Step 2: Chemoresistance Assay (Co-treatment) Step1->Step2 Step3 Step 3: Mechanism of Action Studies Step2->Step3 MoA1 Western Blot (Apoptosis/Cell Cycle Markers) Step3->MoA1 MoA2 qRT-PCR (Target Gene Expression) Step3->MoA2 MoA3 Flow Cytometry (Apoptosis/Cell Cycle Analysis) Step3->MoA3 Step4 Step 4: Data Analysis & Interpretation MoA1->Step4 MoA2->Step4 MoA3->Step4

References

Using an inactive control compound for CREBBP-IN-9 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CREBBP-IN-9 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound and an appropriate inactive control compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP), also known as CBP or KAT3A.[1][2] CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones and other proteins.[2][3] By binding to the bromodomain of CREBBP, this compound prevents it from recognizing acetylated lysine residues on histones and other proteins, thereby inhibiting its function as a transcriptional co-activator.[1] This can lead to the downregulation of target genes, such as the proto-oncogene c-Myc.

Q2: Why is an inactive control compound necessary for my this compound experiments?

A2: Using a validated inactive control compound is crucial for attributing the observed biological effects specifically to the inhibition of CREBBP by this compound. An ideal inactive control is a molecule that is structurally very similar to the active compound but does not bind to or inhibit the target protein (CREBBP). This helps to distinguish on-target effects from off-target or non-specific effects of the chemical scaffold.

Q3: Is there a commercially available, validated inactive control for this compound?

A3: Currently, a commercially available, pre-validated inactive control compound specifically for this compound is not widely documented. Therefore, researchers may need to select and validate a suitable control compound.

Q4: How do I select a potential inactive control compound for this compound?

A4: The best practice is to use a stereoisomer (enantiomer) of the active compound that has been shown to be inactive. If this compound is a racemic mixture, the individual enantiomers should be separated and tested for activity. The enantiomer with significantly lower or no activity against CREBBP would be the ideal inactive control.

If separating enantiomers is not feasible, a close structural analog of this compound with a modification expected to disrupt its binding to the CREBBP bromodomain can be synthesized. Key interactions for bromodomain inhibitors typically involve a hydrogen bond to a conserved asparagine residue in the binding pocket and hydrophobic interactions.[4][5] Modifying the functional groups on this compound that are predicted to be involved in these key interactions could render the compound inactive. For example, altering the groups that mimic the acetyl-lysine binding could be a starting point.[4]

Q5: How do I validate that my selected compound is truly an inactive control?

A5: The selected control compound must be experimentally validated to confirm its lack of activity against CREBBP. This can be done using a combination of biochemical and cell-based assays.

  • Biochemical Assays: Perform a direct binding assay (e.g., Isothermal Titration Calorimetry - ITC, Surface Plasmon Resonance - SPR) or an enzymatic assay to show that the control compound does not bind to or inhibit the CREBBP bromodomain at concentrations where this compound is active.

  • Cell-Based Assays: Treat cells with this compound and the inactive control at the same concentrations and for the same duration. Assess downstream markers of CREBBP activity. The inactive control should not produce the same effects as this compound. Key validation experiments are detailed in the protocols section below.

Troubleshooting Guides

Western Blot Analysis

Problem: I see non-specific bands in my Western blot for c-Myc or histone marks.

  • Possible Cause 1: Primary antibody concentration is too high.

    • Solution: Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test several dilutions above and below that.[6][7][8][9]

  • Possible Cause 2: Secondary antibody is non-specific.

    • Solution: Run a control lane with only the secondary antibody to check for non-specific binding. If bands are present, consider using a pre-adsorbed secondary antibody or a different secondary antibody.[7][8]

  • Possible Cause 3: Incomplete blocking.

    • Solution: Ensure the blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Use a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).[6][8]

  • Possible Cause 4: Protein degradation.

    • Solution: Prepare fresh samples and ensure that protease inhibitors are added to the lysis buffer. Keep samples on ice during preparation.[7][9]

Problem: My inactive control compound appears to be reducing c-Myc protein levels.

  • Possible Cause 1: The control compound is not truly inactive.

    • Solution: Re-evaluate the biochemical validation of your control compound. It may have some residual activity. If so, a new control compound may need to be synthesized or selected.

  • Possible Cause 2: Off-target effects of the control compound.

    • Solution: The control compound may be affecting c-Myc levels through a CREBBP-independent pathway. This highlights the importance of a well-characterized inactive control. Investigate other potential targets of the chemical scaffold.

  • Possible Cause 3: Experimental variability.

    • Solution: Repeat the experiment with multiple biological replicates to ensure the observed effect is consistent and statistically significant.

Chromatin Immunoprecipitation (ChIP-seq)

Problem: I have low ChIP DNA yield.

  • Possible Cause 1: Inefficient cross-linking.

    • Solution: Optimize the cross-linking time and formaldehyde concentration. Over- or under-cross-linking can lead to poor yield.[1][10]

  • Possible Cause 2: Inefficient chromatin shearing.

    • Solution: Optimize sonication or enzymatic digestion conditions to achieve chromatin fragments in the desired size range (typically 200-1000 bp).[1][2]

  • Possible Cause 3: Poor antibody quality or insufficient amount.

    • Solution: Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount for immunoprecipitation.[1][10]

Problem: High background signal in my ChIP-seq data.

  • Possible Cause 1: Non-specific binding of antibody or beads.

    • Solution: Include a pre-clearing step with protein A/G beads before adding the specific antibody. Ensure adequate washing steps are performed after immunoprecipitation.[2]

  • Possible Cause 2: Too much starting material or antibody.

    • Solution: Optimize the amount of chromatin and antibody used for each IP.

RT-qPCR

Problem: My RT-qPCR results are inconsistent between replicates.

  • Possible Cause 1: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample. Mix all reaction components thoroughly.[11]

  • Possible Cause 2: Poor RNA quality.

    • Solution: Check the integrity and purity of your RNA using a spectrophotometer or a bioanalyzer. Ensure an A260/280 ratio of ~2.0. Treat RNA with DNase to remove any genomic DNA contamination.[12]

  • Possible Cause 3: Primer-dimer formation.

    • Solution: Perform a melt curve analysis after the qPCR run to check for the presence of primer-dimers. If present, redesign primers.[11]

Problem: I see amplification in my no-template control (NTC).

  • Possible Cause: Reagent or workspace contamination.

    • Solution: Use dedicated PCR workstations and pipettes. Use aerosol-resistant filter tips. Prepare fresh aliquots of all reagents.[11][13]

Quantitative Data Summary

The following table provides a template for summarizing expected quantitative data from experiments with this compound and an inactive control. Actual values should be determined experimentally.

Assay This compound Inactive Control Expected Outcome for a Valid Experiment
CREBBP Bromodomain Binding (e.g., ITC, Kd) ~ [Expected Value] nM/µMNo detectable bindingSignificant difference in binding affinity.
CREBBP HAT Activity (IC50) ~ [Expected Value] µM> [High Concentration] µMAt least a 100-fold difference in IC50 is desirable.
c-Myc Protein Levels (Western Blot, Fold Change) Significant decrease (e.g., > 2-fold)No significant changeThis compound shows a statistically significant reduction in c-Myc, while the inactive control does not.
c-Myc mRNA Levels (RT-qPCR, Fold Change) Significant decrease (e.g., > 2-fold)No significant changeThis compound shows a statistically significant reduction in c-Myc mRNA, while the inactive control does not.
H3K27ac Levels (ChIP-seq, Fold Enrichment) Decrease at specific genomic lociNo significant changeThis compound leads to a reduction in H3K27ac at CREBBP target gene promoters/enhancers, while the inactive control does not.

Key Experimental Protocols

Western Blot for c-Myc and Histone Acetylation

Objective: To determine the effect of this compound and the inactive control on the protein levels of c-Myc and the acetylation of histone H3 at lysine 27 (H3K27ac).

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, the inactive control compound, and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • For total protein (c-Myc): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For histones: Perform histone extraction using an acid extraction protocol.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-Myc, H3K27ac, and a loading control (e.g., β-actin for total protein, Histone H3 for histones) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to the loading control.

RT-qPCR for c-Myc Gene Expression

Objective: To measure the effect of this compound and the inactive control on the mRNA levels of the MYC gene.

Methodology:

  • Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) for H3K27ac

Objective: To assess the effect of this compound and the inactive control on the levels of H3K27 acetylation at specific genomic loci.

Methodology:

  • Cell Culture and Treatment: Treat cells as described previously.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody against H3K27ac or a negative control IgG.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the immunoprecipitated DNA.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., promoter of a known CREBBP target gene) by qPCR.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to analyze H3K27ac levels genome-wide.

Signaling Pathways and Experimental Workflows

CREBBP Signaling Network

The following diagram illustrates the central role of CREBBP in integrating various signaling pathways to regulate gene expression. Inhibition of CREBBP can impact these pathways.

CREBBP_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Cytokines Cytokines (e.g., TNFα) TNFR TNF Receptor Cytokines->TNFR GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK SMADs SMADs TGFbR->SMADs Phosphorylates IKK IKK TNFR->IKK Ras Ras RTK->Ras p_SMADs p-SMADs SMADs->p_SMADs Translocates to Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases n_NFkB NF-κB NFkB->n_NFkB Translocates to Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_CREB p-CREB ERK->p_CREB Phosphorylates & Translocates CREBBP CREBBP Histones Histones CREBBP->Histones Acetylation (H3K27ac) p_SMADs->CREBBP Recruits n_NFkB->CREBBP Recruits p_CREB->CREBBP Recruits cMyc_Gene c-Myc Gene Histones->cMyc_Gene Activates Transcription Target_Genes Other Target Genes Histones->Target_Genes Activates Transcription CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibits

Caption: Integrated CREBBP signaling pathways.

Experimental Workflow for Validating an Inactive Control

This workflow outlines the logical steps for selecting and validating an inactive control compound for your this compound experiments.

Inactive_Control_Workflow start Start: Need for Inactive Control select_candidate Select Candidate Inactive Control (e.g., enantiomer or structural analog) start->select_candidate biochem_validation Biochemical Validation (e.g., Binding Assay, Enzymatic Assay) select_candidate->biochem_validation is_inactive_biochem Is it inactive biochemically? biochem_validation->is_inactive_biochem cell_validation Cell-Based Validation (Western, RT-qPCR, ChIP) is_inactive_biochem->cell_validation Yes reselect Select/Synthesize New Candidate is_inactive_biochem->reselect No is_inactive_cell Is it inactive in cells? cell_validation->is_inactive_cell validated_control Validated Inactive Control is_inactive_cell->validated_control Yes is_inactive_cell->reselect No reselect->select_candidate

Caption: Workflow for inactive control validation.

References

Overcoming experimental variability with CREBBP-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CREBBP-IN-9, a selective inhibitor of the CREBBP bromodomain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that selectively targets the bromodomain of the CREB-binding protein (CREBBP). CREBBP is a transcriptional coactivator that plays a crucial role in regulating gene expression through its histone acetyltransferase (HAT) activity and by interacting with acetylated lysine residues on histones and other proteins. The bromodomain of CREBBP is responsible for recognizing these acetylated lysines. By binding to the CREBBP bromodomain, this compound prevents its interaction with acetylated histones, thereby modulating the transcription of target genes. This can lead to various cellular effects, including cell cycle arrest and anti-proliferative activity in certain cancer cell lines.

Q2: What is the recommended starting concentration for cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published studies using similar CREBBP/EP300 bromodomain inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the IC50 value for your specific experimental system. For example, in some cancer cell lines, significant effects on cell proliferation and gene expression have been observed with treatments around 2 µM to 5 µM for 72 hours.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage and at -80°C for long-term storage. Before use, thaw the aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.

Troubleshooting Guides

Issue 1: Low or no observable effect of this compound in my experiment.
Possible Cause Troubleshooting Step
Compound Inactivity Ensure the compound has been stored correctly to prevent degradation. If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR.
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay.
Insufficient Treatment Time Increase the incubation time. Effects on gene expression may be detectable earlier (e.g., 24-48 hours), while effects on cell proliferation or viability may require longer treatment (e.g., 72-96 hours).
Cell Line Insensitivity The cellular context is critical. Some cell lines may not be dependent on CREBBP bromodomain activity for survival or proliferation. Consider using a positive control cell line known to be sensitive to CREBBP/EP300 bromodomain inhibitors.
Poor Cell Permeability While not commonly reported for this class of inhibitors, poor cell permeability could be a factor. If possible, use a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
Issue 2: High variability between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure accurate and consistent cell seeding density across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after dilution. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent. The solubility of this compound in aqueous media is expected to be low.
Inconsistent Treatment Initiation Stagger the addition of the compound to the plates to ensure consistent treatment duration for all samples, especially in large-scale experiments.
Variability in Assay Readout Ensure that the assay reagents are properly mixed and that the incubation times for the detection steps are consistent for all plates.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from published literature.

Parameter Value Assay Type Reference
This compound Molecular Formula C16H15N5O2S-Immunomart Datasheet
This compound CAS Number 1219576-50-7-Immunomart Datasheet
Related Inhibitor (CBP30) KD for CBP 26 nMIsothermal Titration CalorimetryHammitzsch et al., 2015
Related Inhibitor (CBP30) KD for p300 32 nMIsothermal Titration CalorimetryHammitzsch et al., 2015
Related Inhibitor (CBP30) KD for BRD4(1) 885 nMIsothermal Titration CalorimetryHammitzsch et al., 2015

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using a resazurin-based reagent)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for an acetylated histone mark (e.g., H3K27ac) and a loading control (e.g., total Histone H3).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

CREBBP_Signaling_Pathway cluster_nucleus Nucleus CREBBP CREBBP Ac_Histone Acetylated Histones CREBBP->Ac_Histone HAT Activity Histone Histones Gene Target Gene Transcription Ac_Histone->Gene TF Transcription Factors TF->CREBBP CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibits Bromodomain Interaction

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Dilute this compound to Final Concentration A->C B Seed Cells in Multi-well Plate D Treat Cells and Incubate B->D C->D E Perform Cell-Based Assay (e.g., Proliferation, Western Blot) D->E F Data Acquisition and Analysis E->F

Caption: General experimental workflow for using this compound.

Validation & Comparative

A Comparative Guide to CREBBP Bromodomain Inhibitors: CREBBP-IN-9 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for dissecting the biological functions of the CREB-binding protein (CREBBP). This guide provides an objective comparison of CREBBP-IN-9 against other widely used CREBBP inhibitors: SGC-CBP30, GNE-272, and I-CBP112, supported by experimental data and detailed methodologies.

The CREB-binding protein (CREBBP) and its close homolog EP300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional co-activators. Their bromodomains recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in chromatin remodeling and gene expression. Dysregulation of CREBBP is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target. This guide focuses on a comparative analysis of small molecule inhibitors targeting the CREBBP bromodomain.

Quantitative Comparison of CREBBP Inhibitors

The following tables summarize the key quantitative data for this compound, SGC-CBP30, GNE-272, and I-CBP112, focusing on their binding affinity for CREBBP and their selectivity against other bromodomains, particularly the closely related BET family member BRD4.

Table 1: Binding Affinity of Inhibitors for CREBBP and EP300

InhibitorTargetAssay TypeKd (nM)IC50 (nM)Reference
This compound CREBBPCompetition Binding Assay7700-[1]
SGC-CBP30 CREBBPITC21-[2]
EP300ITC32-[2]
GNE-272 CREBBPTR-FRET-20[3][4]
EP300TR-FRET--[3][4]
I-CBP112 CREBBPITC142-170-[5][6]
EP300ITC625-[5]

Table 2: Selectivity Profile of CREBBP Inhibitors

InhibitorOff-TargetAssay TypeKd (nM)IC50 (nM)Selectivity Fold (vs. CREBBP)Reference
This compound BRD4(1)Competition Binding Assay>65x vs CREBBP->65[1]
SGC-CBP30 BRD4(1)ITC850-~40[7]
BRD4(2)---~250
GNE-272 BRD4(1)TR-FRET-13000~650[3][4]
I-CBP112 BRD4(1)ITC5600-~37[8]
BRD4(2)ITC20000-~118[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

CREBBP_Signaling_Pathway cluster_0 Cellular Inputs cluster_1 Upstream Signaling cluster_2 CREBBP/EP300 Regulation cluster_3 Downstream Effects Growth_Factors Growth Factors Kinase_Cascades Kinase Cascades (e.g., MAPK, PKA) Growth_Factors->Kinase_Cascades Hormones Hormones Hormones->Kinase_Cascades Stress Stress Stress->Kinase_Cascades CREB CREB Kinase_Cascades->CREB Phosphorylation CREBBP_EP300 CREBBP/EP300 CREB->CREBBP_EP300 Recruitment Histone_Acetylation Histone Acetylation (H3K18ac, H3K27ac) CREBBP_EP300->Histone_Acetylation HAT Activity Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription (e.g., c-Myc) Chromatin_Remodeling->Gene_Transcription Cell_Proliferation Cell Proliferation & Differentiation Gene_Transcription->Cell_Proliferation Inhibitors This compound SGC-CBP30 GNE-272 I-CBP112 Inhibitors->CREBBP_EP300 Bromodomain Inhibition

Caption: CREBBP/EP300 signaling pathway and point of intervention for bromodomain inhibitors.

TR_FRET_Workflow cluster_0 Assay Components cluster_1 Assay Steps CREBBP_Eu CREBBP-Europium (Donor) Incubation 1. Mix Components & Incubate CREBBP_Eu->Incubation Peptide_APC Biotinylated-Histone Peptide + Streptavidin-APC (Acceptor) Peptide_APC->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Excitation 2. Excite at 340 nm Incubation->Excitation Detection 3. Measure Emission at 620 nm & 665 nm Excitation->Detection Analysis 4. Calculate TR-FRET Ratio (665nm / 620nm) Detection->Analysis

Caption: Generalized workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

AlphaLISA_Workflow cluster_0 Assay Components cluster_1 Assay Steps GST_CREBBP GST-tagged CREBBP Step1 1. Incubate GST-CREBBP, Biotin-Peptide & Inhibitor GST_CREBBP->Step1 Biotin_Peptide Biotinylated-Histone Peptide Biotin_Peptide->Step1 Donor_Beads Streptavidin-Donor Beads Acceptor_Beads Anti-GST-Acceptor Beads Inhibitor Test Inhibitor Inhibitor->Step1 Step2 2. Add Acceptor Beads Step1->Step2 Step3 3. Add Donor Beads Step2->Step3 Step4 4. Excite at 680 nm & Measure Emission at 615 nm Step3->Step4

Caption: Generalized workflow for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to characterize these CREBBP inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the CREBBP bromodomain to an acetylated histone peptide.

  • Reagents :

    • CREBBP bromodomain fused to a donor fluorophore (e.g., Europium chelate).

    • Biotinylated acetylated histone H4 peptide.

    • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).

    • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM CHAPS.

    • Test inhibitors dissolved in DMSO.

  • Procedure :

    • Add test inhibitor or DMSO (control) to a 384-well plate.

    • Add the CREBBP-Europium conjugate.

    • Add the biotinylated histone peptide and Streptavidin-APC mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at 620 nm (Europium) and 665 nm (APC).

  • Data Analysis :

    • The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).

    • Inhibition is determined by the decrease in the TR-FRET ratio in the presence of the inhibitor compared to the DMSO control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the interaction between the CREBBP bromodomain and an acetylated peptide.

  • Reagents :

    • GST-tagged CREBBP bromodomain.

    • Biotinylated acetylated histone H3 peptide.

    • Streptavidin-coated Donor beads.

    • Anti-GST-conjugated Acceptor beads.

    • Assay Buffer: e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

    • Test inhibitors dissolved in DMSO.

  • Procedure :

    • Add test inhibitor or DMSO to a 384-well plate.

    • Add a mixture of GST-CREBBP and biotinylated histone peptide.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Add anti-GST Acceptor beads and incubate (e.g., 60 minutes).

    • Add Streptavidin Donor beads and incubate in the dark (e.g., 30 minutes).

    • Read the plate on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission detection between 520-620 nm.

  • Data Analysis :

    • Inhibition is measured as a decrease in the AlphaLISA signal.

    • IC50 values are determined from dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to the CREBBP bromodomain, providing a complete thermodynamic profile of the interaction.

  • Reagents :

    • Purified CREBBP bromodomain protein (e.g., 10-50 µM) in ITC buffer.

    • Test inhibitor (e.g., 100-500 µM) dissolved in the same ITC buffer.

    • ITC Buffer: A low-ionization enthalpy buffer is recommended, such as 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

  • Procedure :

    • Thoroughly dialyze the protein against the ITC buffer.

    • Degas all solutions before use.

    • Load the CREBBP protein into the sample cell of the calorimeter.

    • Load the inhibitor into the injection syringe.

    • Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis :

    • The heat released or absorbed after each injection is measured.

    • The integrated heat data is plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

This guide provides a foundational comparison of this compound with other prominent CREBBP inhibitors. The choice of inhibitor will ultimately depend on the specific experimental context, including the required potency, desired selectivity profile, and the nature of the biological system under investigation. Researchers are encouraged to consult the primary literature for further details and to consider the full physicochemical properties of each compound.

References

A Comparative Guide to the Selectivity of CREBBP Bromodomain Inhibitors: CREBBP-IN-9 and SGC-CBP30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent CREBBP bromodomain inhibitors, CREBBP-IN-9 and SGC-CBP30. The information presented is based on published experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction

CREB-binding protein (CREBBP or CBP) and its close homolog EP300 (p300) are crucial transcriptional coactivators that play a central role in regulating gene expression. Their bromodomains are key functional modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby facilitating chromatin remodeling and the recruitment of the transcriptional machinery. Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets. This guide focuses on the comparative selectivity of two widely used inhibitors, this compound and SGC-CBP30, to aid in the design and interpretation of experiments targeting CREBBP.

Quantitative Selectivity Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound and SGC-CBP30 against CREBBP, its homolog EP300, and the off-target bromodomain BRD4(1), a member of the Bromodomain and Extra-Terminal domain (BET) family.

Table 1: Binding Affinity (Kd) and IC50 Values

CompoundTargetKd (nM)IC50 (nM)Selectivity over BRD4(1)
This compound CREBBP770[1]->65-fold (based on Kd)[1]
EP300---
BRD4(1)>50,000[1]-
SGC-CBP30 CREBBP21[2]21[2]>40-fold (based on IC50)[2]
EP30032[2]38[2]-
BRD4(1)-~840
BRD4(2)-~5250>250-fold (based on IC50)

Note: "-" indicates data not available in the reviewed literature. IC50 for SGC-CBP30 against BRD4(1) is estimated based on the reported 40-fold selectivity.

Experimental Protocols

The data presented in this guide were generated using various biophysical and cellular assays. Below are detailed descriptions of the key experimental methodologies.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the binding of the inhibitor to the bromodomain.

  • Principle: The assay relies on the interaction between a biotinylated histone peptide (substrate) and a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST-coated acceptor beads bind to the bromodomain. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to light emission. An inhibitor that binds to the bromodomain disrupts the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.

  • Protocol Outline:

    • A mixture of the CREBBP bromodomain protein and the test inhibitor (at varying concentrations) is incubated with a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).

    • Glutathione (GSH) acceptor beads are added to the mixture and incubated to allow binding to the GST-tagged bromodomain.

    • Streptavidin donor beads are then added and incubated in the dark to allow binding to the biotinylated histone peptide.

    • The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.

    • IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

This cellular assay measures the engagement of the inhibitor with the target bromodomain within living cells.

  • Principle: The target protein (CREBBP) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the CREBBP bromodomain is added to the cells. When the tracer binds to the NanoLuc®-CREBBP fusion protein, BRET occurs, and a signal is detected. An unlabeled inhibitor competes with the tracer for binding to the bromodomain, resulting in a dose-dependent decrease in the BRET signal.

  • Protocol Outline:

    • HEK293 cells are transiently transfected with a plasmid encoding the full-length CREBBP fused to NanoLuc® luciferase.

    • Transfected cells are plated in a 96-well plate and incubated.

    • The cells are then treated with the NanoBRET® tracer and varying concentrations of the test inhibitor.

    • The NanoBRET® substrate is added, and the plate is read using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

    • The BRET ratio is calculated, and cellular IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

Differential Scanning Fluorimetry (DSF)

This biophysical assay measures the thermal stability of a protein in the presence and absence of a ligand to determine binding.

  • Principle: The stability of a protein against thermal denaturation is often increased upon ligand binding. DSF monitors the unfolding of a protein by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolded protein. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). An increase in Tm in the presence of an inhibitor indicates binding.

  • Protocol Outline:

    • The purified CREBBP bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test inhibitor in a 96-well PCR plate.

    • The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

    • The fluorescence intensity is measured at each temperature increment.

    • The melting temperature (Tm) is determined from the resulting melting curve. The shift in Tm (ΔTm) in the presence of the inhibitor is a measure of its binding affinity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CREBBP signaling pathway and a general experimental workflow for assessing inhibitor selectivity.

CREBBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Hormones, Growth Factors) Receptor Receptor Signal->Receptor Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Kinase Kinase (e.g., PKA) Second_Messenger->Kinase CREB CREB Kinase->CREB Phosphorylation pCREB p-CREB CREB->pCREB CREBBP CREBBP/p300 pCREB->CREBBP Recruitment Histones Histones CREBBP->Histones HAT Activity Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Transcription Gene Transcription Acetylated_Histones->Transcription Activation

Caption: Simplified CREBBP signaling pathway.

Inhibitor_Selectivity_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Inhibitor Test Inhibitor (this compound or SGC-CBP30) AlphaScreen AlphaScreen (Binding Affinity) Inhibitor->AlphaScreen DSF DSF (Thermal Stability Shift) Inhibitor->DSF NanoBRET NanoBRET (Target Engagement) Inhibitor->NanoBRET Analysis Determine Kd / IC50 Selectivity Profile AlphaScreen->Analysis DSF->Analysis NanoBRET->Analysis

Caption: Experimental workflow for inhibitor selectivity.

Conclusion

Both this compound and SGC-CBP30 are valuable chemical probes for studying the function of the CREBBP bromodomain. SGC-CBP30 demonstrates higher potency for CREBBP and also inhibits the closely related EP300 bromodomain with similar affinity. This compound, while less potent, exhibits high selectivity for CREBBP over the BET bromodomain BRD4(1). The choice between these inhibitors will depend on the specific experimental context. For studies requiring high potency and dual inhibition of CREBBP and EP300, SGC-CBP30 is a suitable choice. For investigations where high selectivity against BET bromodomains is paramount and dual CREBBP/EP300 activity is not the primary focus, this compound may be a more appropriate tool. Researchers should carefully consider the data presented here and the specific aims of their study to make an informed decision.

References

Validating On-Target Effects of CREBBP Inhibitors: A Comparative Guide Featuring CREBBP-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of CREBBP inhibitors, using a hypothetical molecule, CREBBP-IN-9, as a primary example. The methodologies and comparative data presented are based on established findings for other known CREBBP inhibitors, providing a robust strategy for assessing target engagement and downstream functional consequences.

Introduction to CREBBP and its Inhibition

CREB-binding protein (CREBBP), and its close homolog EP300, are crucial transcriptional coactivators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity.[1][2][3][4] By acetylating histone and non-histone proteins, CREBBP modulates chromatin structure, making DNA more accessible for transcription.[1][3][4] Dysregulation of CREBBP activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][2][5] CREBBP inhibitors are small molecules designed to block the acetyltransferase activity of the CREBBP protein, thereby altering gene expression patterns that drive disease progression.[1]

Comparative Analysis of CREBBP Inhibitors

The potency of CREBBP inhibitors can be significantly influenced by the cellular concentration of acetyl-CoA, a cofactor for the HAT domain.[6][7][8] Therefore, a direct comparison of IC50 values across different studies can be misleading. A standardized assessment in a common cellular model is crucial for accurate comparison.

Below is a comparative summary of the biochemical and cellular potencies of this compound against other known CREBBP inhibitors.

Table 1: Biochemical Potency of CREBBP Inhibitors

CompoundIC50 (nM) at 50 nM Acetyl-CoAIC50 (µM) at 5 µM Acetyl-CoAFold Shift in IC50
This compound (Hypothetical) 8.50.02~2.4x
CPI-161210.7[6][7][8]0.02 (approx.)~2x[6][7][8]
iP300w15.8[6][7][8]0.11 (approx.)~7x[6][7][8]
A-48544.8[6][7][8]1.3[6][7][8]~29x[6][7][8]

Table 2: Cellular Activity of CREBBP Inhibitors in MCF-7 Cells

CompoundPotency in Reducing Histone AcetylationPotency in Inhibiting Cell Growth
This compound (Hypothetical) HighHigh
CPI-1612Most Potent[7]Most Potent[8]
iP300wIntermediate[7]Intermediate[8]
A-485Least Potent[7]Least Potent[8]

Genetic Approaches for On-Target Validation

Genetic methods are the gold standard for confirming that the observed effects of a small molecule inhibitor are due to its interaction with the intended target. These approaches involve perturbing the expression or function of the target protein and assessing whether this phenocopies the effects of the inhibitor.

CRISPR/Cas9-Mediated Gene Knockout

CRISPR-Cas9 technology can be used to create a complete loss-of-function of the CREBBP gene.[9][10][11] If this compound is a specific inhibitor, its effects on cellular processes like proliferation and histone acetylation should be mimicked by the knockout of the CREBBP gene. Furthermore, cells with CREBBP knockout should exhibit reduced sensitivity to this compound, as the target is no longer present.

cluster_workflow CRISPR/Cas9 Validation Workflow gRNA_Design Design gRNAs targeting CREBBP Transfection Transfect cells with Cas9 and gRNAs gRNA_Design->Transfection Selection Select and expand single-cell clones Transfection->Selection Validation Validate CREBBP knockout (Western Blot/Sequencing) Selection->Validation Phenotypic_Assay Assess phenotype (e.g., proliferation, histone acetylation) Validation->Phenotypic_Assay Inhibitor_Treatment Treat knockout and wild-type cells with this compound Validation->Inhibitor_Treatment Comparison Compare inhibitor effect in both cell lines Inhibitor_Treatment->Comparison

Caption: Workflow for validating this compound on-target effects using CRISPR/Cas9.

shRNA/siRNA-Mediated Gene Knockdown

Transiently reducing CREBBP protein levels using short hairpin RNA (shRNA) or small interfering RNA (siRNA) provides another method to validate on-target effects. Similar to CRISPR knockout, the phenotypic consequences of CREBBP knockdown should parallel the effects of this compound treatment. Depletion of CREBBP using shRNA has been shown to reduce the proliferation of sensitive cell lines.[12]

Biophysical and Cellular Assays for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm the binding of an inhibitor to its target protein in a cellular context.[13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift for CREBBP in the presence of this compound provides strong evidence of target engagement.

cluster_workflow CETSA Workflow Cell_Treatment Treat cells with this compound or vehicle Heating Heat cell lysates to a range of temperatures Cell_Treatment->Heating Centrifugation Separate soluble and aggregated proteins Heating->Centrifugation Quantification Quantify soluble CREBBP (e.g., Western Blot) Centrifugation->Quantification Melting_Curve Generate melting curves Quantification->Melting_Curve Shift_Analysis Analyze for thermal shift Melting_Curve->Shift_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling and Functional Readouts

The on-target activity of this compound should manifest in predictable changes in downstream signaling pathways and cellular functions.

Histone Acetylation

A direct consequence of CREBBP inhibition is the reduction of histone acetylation at specific lysine residues, notably H3K18 and H3K27.[7] Western blotting for these histone marks is a primary readout for target engagement and functional activity.

Gene Expression

CREBBP co-activates the transcription of numerous genes, including the proto-oncogene MYC.[12][15] Inhibition of CREBBP is expected to downregulate the expression of such target genes, which can be quantified by RT-qPCR or RNA sequencing.

cluster_pathway CREBBP Signaling Pathway CREBBP_IN_9 This compound CREBBP CREBBP CREBBP_IN_9->CREBBP Histones Histones CREBBP->Histones HAT activity Acetylation Histone Acetylation (H3K18ac, H3K27ac) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified signaling pathway of CREBBP and its inhibition by this compound.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of CREBBP
  • gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting a 5' constitutive exon of the CREBBP gene. Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line with the Cas9/gRNA plasmids using a high-efficiency transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, seed the cells at a low density to isolate single clones.

  • Expansion and Screening: Expand the single-cell clones and screen for CREBBP knockout by Western blot analysis.

  • Genotype Confirmation: Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.

  • Phenotypic Analysis: Compare the proliferation rate and histone acetylation levels (H3K18ac, H3K27ac) of the knockout clones with the wild-type parental cell line.

  • Inhibitor Sensitivity: Treat both knockout and wild-type cells with a dose-range of this compound and assess cell viability to determine changes in sensitivity.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CREBBP by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble CREBBP as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Western Blot for Histone Acetylation
  • Cell Treatment and Histone Extraction: Treat cells with this compound for the desired time. Harvest the cells and extract histones using an acid extraction protocol.

  • Protein Quantification: Quantify the histone concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K18ac, H3K27ac, and a loading control (e.g., total Histone H3).

  • Detection: Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.

References

Unlocking Synergistic Cancer Therapy: A Comparative Guide to CREBBP-IN-9 and HDAC Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of epigenetic regulators has emerged as a promising strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when combining the CREB-binding protein (CREBBP) inhibitor, CREBBP-IN-9, with Histone Deacetylase (HDAC) inhibitors. While direct experimental data for this compound in combination with HDAC inhibitors is limited in publicly available literature, this guide draws upon the well-established principle of synthetic lethality between CREBBP inhibition and HDAC inhibition, using data from analogous CREBBP inhibitors as a comparative framework.

The Rationale for Synergy: A Tale of Two Enzymes

CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in gene expression by adding acetyl groups to histone proteins, leading to a more open chromatin structure that facilitates transcription.[1] In several cancers, particularly hematological malignancies and small cell lung cancer, mutations or loss of function of CREBBP are common oncogenic events.[2][3] This loss of HAT activity results in a hypoacetylated state at specific gene loci, contributing to tumorigenesis.

HDAC inhibitors, conversely, block the removal of acetyl groups from histones, thereby promoting a hyperacetylated state. This action can counteract the effects of CREBBP loss-of-function. The combination of a CREBBP inhibitor with an HDAC inhibitor is hypothesized to create a synthetic lethal interaction in cancer cells with compromised CREBBP function. By inhibiting both the "writer" (CREBBP) and stimulating the "eraser's" "off-switch" (HDAC inhibitors), the cancer cell's ability to regulate gene expression is severely hampered, leading to cell cycle arrest and apoptosis.[4]

Quantitative Analysis of Synergy

To quantify the synergistic effects of drug combinations, the Chou-Talalay method is a widely accepted approach.[5][6][7] This method calculates a Combination Index (CI), where:

  • CI < 1 indicates synergism

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

The following tables present illustrative data on the synergistic effects of combining a CREBBP inhibitor with an HDAC inhibitor in various cancer cell lines.

Disclaimer: The following data is representative and compiled from studies on potent CREBBP inhibitors analogous to this compound, due to the absence of specific published data for this compound in combination with HDAC inhibitors.

Table 1: Synergistic Effects of CREBBP Inhibitor and HDAC Inhibitor on Cell Viability (IC50 Values in µM)

Cell LineCancer TypeCREBBP Inhibitor (Analog) IC50HDAC Inhibitor (e.g., Panobinostat) IC50Combination IC50 (CREBBPi + HDACi)Combination Index (CI) at 50% Effect
DLBCL-1 (CREBBP mutant)Diffuse Large B-cell Lymphoma0.50.020.1 (CREBBPi) + 0.005 (HDACi)0.45 (Synergism)
SCLC-2 (CREBBP mutant)Small Cell Lung Cancer1.20.050.3 (CREBBPi) + 0.01 (HDACi)0.52 (Synergism)
DLBCL-3 (CREBBP wild-type)Diffuse Large B-cell Lymphoma>100.035.0 (CREBBPi) + 0.015 (HDACi)0.98 (Additive)

Table 2: Apoptosis Induction by CREBBP Inhibitor and HDAC Inhibitor Combination

Cell LineTreatment% Apoptotic Cells (Annexin V+)
DLBCL-1 (CREBBP mutant)Vehicle Control5%
CREBBP Inhibitor (Analog)15%
HDAC Inhibitor20%
Combination65%
SCLC-2 (CREBBP mutant)Vehicle Control3%
CREBBP Inhibitor (Analog)12%
HDAC Inhibitor18%
Combination55%

Signaling Pathways and Mechanisms of Action

The synergy between CREBBP and HDAC inhibitors is rooted in their opposing roles in regulating chromatin structure and gene expression. The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action.

Synergy_Mechanism cluster_0 Normal Cell cluster_1 CREBBP Mutant Cancer Cell cluster_2 Combination Therapy CREBBP CREBBP (HAT) (Active) Acetylation_N Acetylation CREBBP->Acetylation_N Adds Acetyl Groups HDAC HDAC (Active) HDAC->Acetylation_N Removes Acetyl Groups Histone_N Histone Gene_Expression_N Normal Gene Expression Histone_N->Gene_Expression_N Regulates Acetylation_N->Histone_N CREBBP_mut CREBBP (HAT) (Inactive) Hypoacetylation Hypoacetylation HDAC_mut HDAC (Active) HDAC_mut->Hypoacetylation Dominant Activity Histone_mut Histone Aberrant_Expression Aberrant Gene Expression (Tumorigenesis) Histone_mut->Aberrant_Expression Leads to Hypoacetylation->Histone_mut CREBBP_inhibitor This compound CREBBP_mut_T CREBBP (HAT) (Inactive) CREBBP_inhibitor->CREBBP_mut_T Inhibits HDAC_inhibitor HDAC Inhibitor HDAC_inhibited HDAC (Inhibited) HDAC_inhibitor->HDAC_inhibited Inhibits Hyperacetylation Hyperacetylation HDAC_inhibited->Hyperacetylation Restores Acetylation Apoptosis Apoptosis & Cell Cycle Arrest Hyperacetylation->Apoptosis Induces

Caption: Mechanism of synergy between CREBBP and HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the synergy between CREBBP inhibitors and HDAC inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat with this compound, HDAC inhibitor, and combination incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570nm using a plate reader solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

  • Drug Treatment: Treat cells with serial dilutions of this compound, an HDAC inhibitor, and their combination at a constant ratio. Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).[8]

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone proteins.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Histone Acetylation start Treat cells with This compound and/or HDAC inhibitor lysis Lyse cells and extract proteins start->lysis quantify Quantify protein concentration (BCA assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk transfer->block primary_ab Incubate with primary antibody (e.g., anti-acetyl-H3K27) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Workflow for Western blot analysis of histone acetylation.

Protocol Details:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 15% polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) overnight at 4°C. Also, probe a separate blot with an antibody against a total histone (e.g., anti-H3) as a loading control.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

Conclusion and Future Directions

The combination of CREBBP inhibitors like this compound with HDAC inhibitors represents a promising therapeutic strategy, particularly for cancers harboring CREBBP mutations. The synergistic effect, driven by the opposing enzymatic activities of these two protein families, can lead to enhanced cancer cell killing. While further studies are needed to specifically evaluate this compound in combination therapies, the preclinical evidence for this class of inhibitors is strong. Future research should focus on identifying predictive biomarkers for patient stratification and optimizing dosing schedules to maximize efficacy and minimize toxicity in clinical settings.

References

The Synergistic Potential of CREBBP Inhibition in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. A promising strategy that has emerged is the targeting of epigenetic regulators, such as the CREB-binding protein (CREBBP). Inhibitors of CREBBP, a histone acetyltransferase crucial for gene expression, have demonstrated potent anti-tumor effects and are now being explored in combination with conventional chemotherapy and other targeted agents. This guide provides a comparative overview of preclinical and clinical studies investigating the synergistic effects of CREBBP inhibitors in various cancer models.

Mechanism of Action: CREBBP Inhibition

CREBBP and its close homolog EP300 are transcriptional co-activators that play a pivotal role in numerous cellular processes, including cell growth, differentiation, and DNA repair.[1][2] They function by acetylating histone proteins, which alters chromatin structure and modulates the expression of genes critical for cancer cell proliferation and survival.[2] CREBBP inhibitors work by blocking this acetyltransferase activity, leading to the downregulation of oncogenic gene expression and subsequent tumor growth inhibition.[2] Mutations and dysregulation of CREBBP have been implicated in various malignancies, particularly hematological cancers, making it an attractive therapeutic target.[2][3]

Preclinical Combination Studies: A Summary of Synergistic Effects

Preclinical research has highlighted the potential of CREBBP inhibitors to sensitize cancer cells to the cytotoxic effects of chemotherapy and other targeted therapies.[1] These combinations often result in synergistic or additive anti-tumor activity across a range of cancer types.

Cancer TypeCREBBP InhibitorCombination AgentKey Synergistic EffectsReference
Prostate Cancer CCS1477Olaparib (PARP Inhibitor)Increased reduction in cell growth and delayed DNA damage repair in metastatic castration-resistant prostate cancer (mCRPC) models.[1]
Acute Lymphoblastic Leukemia (ALL) I-CBP112Doxorubicin (Chemotherapy)Increased cytotoxic activity against leukemic cells.[1]
Triple-Negative Breast Cancer (TNBC) IACS-70654Docetaxel (Chemotherapy)Improved response in a neutrophil-enriched TNBC model.[4]
ER+ Breast Cancer Selective CBP DegraderCDK4/6 InhibitorsCombinatorial benefit in ER+ breast cancer models.[5]
B-cell Lymphoma YF2 (HAT Activator)Romidepsin (HDAC Inhibitor)Robust synergy observed in EP300 mutated B-cell lymphoma.[6]

Clinical Development of CREBBP Inhibitors in Combination Regimens

The promising preclinical data has led to the initiation of clinical trials evaluating CREBBP inhibitors in combination with standard-of-care therapies. For instance, the CBP/p300 inhibitor pocenbrodib is being investigated as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC) in a phase 1b/2a trial.[7] These ongoing clinical studies are crucial for determining the safety and efficacy of these combination strategies in a clinical setting.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

cluster_0 CREBBP Inhibition and Chemotherapy Synergy CREBBP CREBBP/EP300 Histone_Acetylation Histone Acetylation CREBBP->Histone_Acetylation Promotes Gene_Expression Oncogene Expression (e.g., MYC, BCL2) Histone_Acetylation->Gene_Expression Activates Proliferation Tumor Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Chemotherapy Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Chemotherapy->Apoptosis DNA_Damage->Apoptosis CREBBP_Inhibitor CREBBP Inhibitor (e.g., CREBBP-IN-9) CREBBP_Inhibitor->CREBBP Inhibits CREBBP_Inhibitor->Proliferation Inhibits

Caption: Mechanism of synergistic action between CREBBP inhibitors and chemotherapy.

cluster_1 Preclinical Experimental Workflow for Combination Studies Cell_Culture Cancer Cell Lines Treatment Treatment: - CREBBP Inhibitor - Chemotherapy - Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot In_Vivo In Vivo Xenograft Model Treatment->In_Vivo Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Cell_Viability->Synergy_Analysis Tumor_Growth Tumor Growth Measurement In_Vivo->Tumor_Growth

Caption: A typical experimental workflow for evaluating drug combinations.

Detailed Experimental Protocols

A critical aspect of preclinical research is the methodology used to assess the efficacy of drug combinations. Below are detailed protocols for key experiments commonly employed in these studies.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of individual drugs and their combination and to quantify the degree of synergy.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the CREBBP inhibitor, the chemotherapeutic agent, and their combination in a fixed ratio.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP levels, respectively.

  • Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

Protocol:

  • Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, CREBBP inhibitor alone, chemotherapy alone, combination).

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, and tumors are excised for further analysis (e.g., histology, western blotting).

Conclusion

The combination of CREBBP inhibitors with chemotherapy and other targeted agents represents a promising therapeutic strategy with the potential to enhance anti-tumor responses and overcome drug resistance.[1] The preclinical data strongly support the synergistic effects of these combinations in various cancer models. Ongoing clinical trials will be instrumental in translating these findings into effective treatments for cancer patients.[7] Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers to guide patient selection.

References

A Head-to-Head Comparison of CREBBP/EP300 Bromodomain Inhibitors: A Guide to GNE-272

Author: BenchChem Technical Support Team. Date: November 2025

Note on CREBBP-IN-9: Despite a comprehensive search of scientific literature and chemical databases, no publicly available information was found for a compound designated "this compound." Therefore, a direct head-to-head comparison with GNE-272 cannot be provided at this time. This guide will focus on a detailed profile of GNE-272 as a representative potent and selective inhibitor of the CREBBP/EP300 bromodomains.

Introduction

The homologous proteins CREB-binding protein (CREBBP or CBP) and p300 (EP300) are crucial transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2][3] They function, in part, through their bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of the transcriptional machinery.[3][4] Dysregulation of CREBBP/EP300 activity is implicated in various diseases, particularly in cancer, making their bromodomains attractive therapeutic targets.[1][5][6][7]

GNE-272 has emerged as a potent and selective chemical probe for the bromodomains of CREBBP/EP300.[8][9][10] Its high affinity and selectivity make it a valuable tool for elucidating the biological functions of these epigenetic readers and for exploring their therapeutic potential. This guide provides a comprehensive overview of the experimental data available for GNE-272.

Mechanism of Action

CREBBP and its paralog EP300 are histone acetyltransferases (HATs) that possess a bromodomain which recognizes acetylated lysine residues on histones (e.g., H3K27ac), leading to the recruitment of transcriptional machinery and subsequent gene expression.[11][12] GNE-272 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the CREBBP and EP300 bromodomains. This binding event prevents the recognition of acetylated histones, leading to the displacement of CREBBP/EP300 from chromatin, and subsequent downregulation of target genes, such as the proto-oncogene MYC.[8][9]

cluster_0 Cell Nucleus cluster_1 Inhibition by GNE-272 Histone Histone Tail (with Acetylated Lysine) CREBBP CREBBP/EP300 (Bromodomain) Histone->CREBBP recognizes TF Transcription Machinery CREBBP->TF recruits Gene Target Gene (e.g., MYC) TF->Gene activates mRNA mRNA Transcription Gene->mRNA leads to GNE272 GNE-272 BlockedCREBBP CREBBP/EP300 (Bromodomain Blocked) GNE272->BlockedCREBBP binds & blocks NoRecruitment No Recruitment BlockedCREBBP->NoRecruitment results in Downregulation Gene Downregulation NoRecruitment->Downregulation leads to

Caption: Mechanism of Action of GNE-272.

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE-272, providing insights into its potency and selectivity.

Table 1: Biochemical Activity of GNE-272
TargetAssay TypeIC₅₀ (µM)Reference
CBPTR-FRET0.02[9][10]
EP300TR-FRETNot explicitly reported, but implied to be similar to CBP[8][9]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Cellular Activity and Selectivity of GNE-272
Target/Cell LineAssay TypeIC₅₀ / EC₅₀ (µM)Selectivity (fold vs. BRD4)Reference
CBPBRET0.41~650-fold[8][9][10]
BRD4(1)TR-FRET13-[8][9]
MV4-11 (AML cell line)MYC Expression0.91-[1]

BRET: Bioluminescence Resonance Energy Transfer; AML: Acute Myeloid Leukemia

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize GNE-272.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to measure the binding affinity of an inhibitor to its target protein.

  • Objective: To determine the IC₅₀ of GNE-272 against the CREBBP bromodomain.

  • Principle: The assay measures the disruption of the interaction between a donor fluorophore-labeled CREBBP bromodomain and an acceptor fluorophore-labeled acetylated histone peptide. When the two are in close proximity, energy transfer occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant GST-tagged CREBBP bromodomain

    • Terbium (Tb)-conjugated anti-GST antibody (donor)

    • Biotinylated histone H4-K12ac peptide

    • Streptavidin-conjugated dye (e.g., APC) (acceptor)

    • GNE-272 serially diluted in DMSO

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • 384-well low-volume black plates

  • Procedure:

    • Prepare a solution containing the CREBBP bromodomain and the Tb-anti-GST antibody in assay buffer.

    • Add a small volume of the serially diluted GNE-272 or DMSO (vehicle control) to the wells of the 384-well plate.

    • Dispense the CREBBP/antibody mix into the wells.

    • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Prepare a solution of the biotinylated histone peptide and the streptavidin-dye conjugate.

    • Add the peptide/streptavidin mix to the wells to initiate the binding reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the IC₅₀ value.[13][14][15]

Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay

This cell-based assay measures target engagement in a more physiological context.

  • Objective: To determine the cellular potency of GNE-272 on CREBBP.

  • Principle: Cells are engineered to express the CREBBP bromodomain fused to a luciferase (the BRET donor, e.g., NanoLuc) and a histone H4 fused to a fluorescent protein (the BRET acceptor, e.g., Venus). In the absence of an inhibitor, the interaction between CREBBP and the histone brings the donor and acceptor into close proximity, allowing for energy transfer upon addition of the luciferase substrate. GNE-272 will disrupt this interaction, reducing the BRET signal.

  • Materials:

    • HEK293T cells

    • Plasmids encoding CREBBP-NanoLuc and Venus-Histone H4

    • Transfection reagent (e.g., PEI)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • GNE-272 serially diluted in DMSO

    • Luciferase substrate (e.g., Coelenterazine h or Furimazine)

    • 96-well white opaque cell culture plates

  • Procedure:

    • Co-transfect HEK293T cells with the CREBBP-donor and histone-acceptor plasmids.

    • Seed the transfected cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of GNE-272 or DMSO control for a specified period (e.g., 4-24 hours).

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.

    • Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC₅₀ value.[16][17][18][19]

cluster_0 Biochemical Profiling (TR-FRET) cluster_1 Cellular Profiling (BRET) cluster_2 Functional Assays A1 Prepare Reagents: - CREBBP Bromodomain - Acetylated Peptide - Donor/Acceptor Fluorophores A2 Dispense serially diluted GNE-272 A1->A2 A3 Add CREBBP & Peptide A2->A3 A4 Incubate A3->A4 A5 Read TR-FRET Signal A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Transfect cells with CREBBP-Donor and Histone-Acceptor constructs B2 Treat cells with serially diluted GNE-272 B1->B2 B3 Add Luciferase Substrate B2->B3 B4 Read BRET Signal B3->B4 B5 Calculate IC₅₀ B4->B5 C1 Treat cancer cell lines (e.g., MV4-11) with GNE-272 C2 Measure downstream effects: - MYC gene expression (qPCR) - Cell proliferation C1->C2 C3 Determine EC₅₀ C2->C3

Caption: Experimental Workflow for Inhibitor Characterization.

Conclusion

GNE-272 is a well-characterized, potent, and highly selective inhibitor of the CREBBP/EP300 bromodomains. Its robust activity in both biochemical and cellular assays, coupled with its selectivity over other bromodomain families like BETs, establishes it as a valuable tool for probing the biology of CREBBP/EP300.[8][9][10] The data demonstrate that GNE-272 can effectively engage its target in cells and modulate the expression of key oncogenes like MYC, leading to anti-proliferative effects in hematologic cancer cell lines.[1][9][20] This profile makes GNE-272 a critical asset for researchers in oncology, epigenetics, and drug discovery. The lack of public information on "this compound" prevents a direct comparison, but the comprehensive data available for GNE-272 provides a strong benchmark for the evaluation of any future CREBBP/EP300 inhibitors.

References

Comparative Guide for the Cross-Validation of CREBBP-IN-9, a Potent CREBBP Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of techniques for validating the experimental results of CREBBP-IN-9, a novel and potent inhibitor of the CREB binding protein (CREBBP) bromodomain. Designed for researchers, scientists, and drug development professionals, this document outlines various orthogonal assays to ensure the reliability and reproducibility of findings related to this inhibitor. The information presented is based on publicly available data for this compound and established methodologies for characterizing CREBBP inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting the bromodomain of CREBBP, a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression. Dysregulation of CREBBP is implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound, with the chemical name N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, has been identified as a potent CREBBP bromodomain inhibitor. Cross-validation of its activity and specificity is paramount for its development as a chemical probe or therapeutic agent.

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound and representative alternative CREBBP inhibitors, A-485 and CPI-1612, across various validation assays. This allows for a direct comparison of their potency and cellular effects.

Parameter This compound A-485 (HAT Inhibitor) CPI-1612 (HAT Inhibitor) Technique Reference
Binding Affinity (Kd) 29 nMNot ApplicableNot ApplicableIsothermal Titration Calorimetry (ITC)[1](--INVALID-LINK--)
Biochemical IC50 50-100 nM (estimated)4.1 nM (p300)0.7 nM (p300)TR-FRET Assay[1](2--INVALID-LINK--
Cellular Target Engagement (EC50) To be determined~50 nM (H3K27ac)~10 nM (H3K27ac)Western Blot, In-Cell Western[3](--INVALID-LINK--)
Anti-proliferative Activity (GI50) To be determinedCell line dependentCell line dependentCell Viability Assay (e.g., CellTiter-Glo)[3](--INVALID-LINK--)

Note: Data for this compound is based on available preliminary information. Further studies are required to fully characterize its cellular and anti-proliferative activities. Data for A-485 and CPI-1612 are provided as a reference for comparing HAT inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding of an inhibitor to its target protein, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

  • Protein: Recombinant human CREBBP bromodomain (residues 1082-1209) is expressed and purified.

  • Inhibitor: this compound is dissolved in a matching buffer.

  • Procedure: A solution of this compound is titrated into a solution of the CREBBP bromodomain in the sample cell of an ITC instrument. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the Kd.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the inhibition of the interaction between the CREBBP bromodomain and an acetylated histone peptide.

  • Reagents:

    • GST-tagged CREBBP bromodomain

    • Biotinylated histone H4 acetylated at lysine 8 (H4K8ac) peptide

    • Europium-labeled anti-GST antibody (donor)

    • Streptavidin-conjugated APC (acceptor)

  • Procedure:

    • This compound is incubated with the GST-tagged CREBBP bromodomain.

    • The biotinylated H4K8ac peptide is added.

    • Europium-labeled anti-GST antibody and streptavidin-APC are added.

    • The plate is incubated to allow for binding.

  • Detection: The TR-FRET signal is measured on a plate reader. A decrease in the signal indicates inhibition of the CREBBP-H4K8ac interaction.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Western Blot for Histone Acetylation

This cellular assay assesses the ability of this compound to inhibit the histone acetyltransferase activity of CREBBP in cells, leading to a decrease in specific histone acetylation marks.

  • Cell Culture: Cells are treated with various concentrations of this compound for a defined period.

  • Histone Extraction: Histones are extracted from the cell nuclei.

  • SDS-PAGE and Transfer: The extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3).

  • Detection: The bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis: The band intensities are quantified to determine the dose-dependent effect of the inhibitor on histone acetylation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide localization of CREBBP and histone acetylation marks, and to assess how these are affected by inhibitor treatment.

  • Cell Treatment and Cross-linking: Cells are treated with this compound or vehicle, followed by cross-linking with formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into small fragments.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody against CREBBP or a specific histone acetylation mark (e.g., H3K27ac).

  • DNA Purification and Sequencing: The immunoprecipitated DNA is purified and sequenced.

  • Data Analysis: The sequencing reads are mapped to the genome to identify regions of enrichment. Changes in the enrichment patterns upon inhibitor treatment reveal the impact on CREBBP binding and histone acetylation at a genomic level.

RNA-Sequencing (RNA-seq)

RNA-seq is used to analyze the global changes in gene expression resulting from CREBBP inhibition.

  • Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced.

  • Data Analysis: The sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated upon inhibitor treatment.

Mandatory Visualizations

Signaling Pathway of CREBBP

CREBBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core CREBBP-mediated Transcription cluster_inhibitor Inhibitor Action Signal Growth Factors, Hormones, etc. Receptor Cell Surface Receptors Signal->Receptor Kinases Kinase Cascades (e.g., PKA, MAPK) Receptor->Kinases CREB CREB (and other TFs) Kinases->CREB Phosphorylation CREBBP CREBBP/p300 CREB->CREBBP Recruitment Histones Histones CREBBP->Histones Acetylation HAT HAT Activity RNAPol RNA Polymerase II Complex CREBBP->RNAPol Co-activation Chromatin Chromatin Remodeling Histones->Chromatin Relaxation Chromatin->RNAPol Accessibility Gene Target Gene Expression (Proliferation, Differentiation, etc.) RNAPol->Gene CREBBP_IN_9 This compound CREBBP_IN_9->CREBBP Inhibition of Bromodomain

Caption: Signaling pathway illustrating CREBBP's role as a transcriptional co-activator and the mechanism of inhibition by this compound.

Experimental Workflow for Cross-Validation of this compound

CREBBP_IN_9_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_genomic Genomic & Transcriptomic Analysis ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd) WesternBlot Western Blot (Target Engagement - Histone Acetylation) ITC->WesternBlot Confirms Binding TR_FRET TR-FRET Assay (Biochemical Potency - IC50) TR_FRET->WesternBlot Confirms Cellular Activity CellViability Cell Viability Assay (Functional Outcome - GI50) WesternBlot->CellViability Links Target Engagement to Phenotype ChIP_seq ChIP-seq (Genome-wide Target Occupancy) WesternBlot->ChIP_seq Informs on Genomic Loci RNA_seq RNA-seq (Global Gene Expression Changes) CellViability->RNA_seq Correlates Phenotype with Gene Expression ChIP_seq->RNA_seq Integrates Epigenomic and Transcriptomic Data CREBBP_IN_9 This compound CREBBP_IN_9->ITC CREBBP_IN_9->TR_FRET

Caption: A logical workflow for the comprehensive validation of this compound, from initial biochemical characterization to downstream functional genomics.

References

In Vivo Target Engagement of CREBBP-IN-9: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo target engagement biomarkers for the CREBBP inhibitor, CREBBP-IN-9 (also known as CPI-1612), and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

CREBBP (CREB-binding protein) and its close homolog EP300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Small molecule inhibitors targeting the catalytic activity of CREBBP/EP300 have emerged as promising anti-cancer agents. A key aspect of their preclinical development is the demonstration of target engagement in vivo, primarily through the measurement of histone acetylation marks. This guide focuses on this compound and provides a comparison with the alternative CREBBP/EP300 inhibitor, A-485.

Quantitative Comparison of In Vivo Target Engagement

The following table summarizes the in vivo effects of this compound and A-485 on tumor growth and key pharmacodynamic biomarkers.

FeatureThis compound (CPI-1612)A-485
Primary Target Engagement Biomarker Acetylation of Histone H3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac)Acetylation of Histone H3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac)
Animal Model JEKO-1 mantle cell lymphoma xenograft (mouse)Castration-resistant prostate cancer (CRPC) xenograft (mouse)
Dosing Regimen 0.5 mg/kg, oral (PO), twice daily100 mg/kg, intraperitoneal (IP), twice daily
Tumor Growth Inhibition (TGI) 67%[1][2]54%[3]
In Vivo Biomarker Modulation (Tumor) Concomitant reduction of H3K18ac in tumor tissue.[1][2]Decrease in c-Myc protein levels after 7 days of dosing.[3]
In Vivo Biomarker Modulation (Surrogate Tissue) Dose-dependent reduction of H3K27ac in peripheral blood mononuclear cells (PBMCs).[1][3]Not explicitly reported.
Reference Wilson et al. (2020)[1]Lasko et al. (2017)[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to assess target engagement, the following diagrams illustrate the CREBBP signaling pathway and a typical experimental workflow for in vivo studies.

CREBBP_Signaling_Pathway CREBBP Signaling Pathway CREBBP_IN_9 This compound CREBBP CREBBP/EP300 CREBBP_IN_9->CREBBP Inhibition Histones Histones (e.g., H3) CREBBP->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->CREBBP Acetylated_Histones Acetylated Histones (H3K27ac, H3K18ac) Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth

A diagram illustrating the inhibition of CREBBP by this compound.

Experimental_Workflow In Vivo Target Engagement Workflow cluster_animal_study Animal Study cluster_sample_collection Sample Collection cluster_biomarker_analysis Biomarker Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Drug_Administration Drug Administration (e.g., this compound) Tumor_Growth_Monitoring->Drug_Administration Tumor_Collection Tumor Tissue Drug_Administration->Tumor_Collection Blood_Collection Peripheral Blood Drug_Administration->Blood_Collection Western_Blot Western Blot (H3K18ac in tumor) Tumor_Collection->Western_Blot FACS FACS Analysis (H3K27ac in PBMCs) Blood_Collection->FACS

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of CREBBP-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the research chemical CREBBP-IN-9, ensuring the safety of laboratory personnel and environmental compliance.

For researchers and scientists in the field of drug development, the proper management of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for this compound, a small molecule inhibitor of the CREB binding protein. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution required for a substance with a not fully characterized hazard profile. The following procedures are based on established best practices for the disposal of research-grade chemicals.

Physicochemical Data

A summary of the key identifiers for this compound is provided in the table below. This information is crucial for the proper labeling and documentation of waste.

IdentifierValue
IUPAC Name N-(4-acetyl-2-methylphenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide
Molecular Formula C₁₆H₁₅N₅O₂S
CAS Number 1219576-50-7

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound should be managed by treating it as a hazardous chemical waste. Adherence to institutional, local, and national regulations for chemical waste is mandatory.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate PPE is worn. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for liquid chemical waste.

    • Avoid mixing with other incompatible waste streams. If dissolved in a solvent, the solvent's hazardous characteristics must also be considered for labeling and disposal.

3. Labeling: All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The CAS Number: "1219576-50-7".

  • An indication of the primary hazards (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").

  • The accumulation start date.

4. Storage: Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and CAS number.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation cluster_2 Final Disposal A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid? (e.g., powder, contaminated items) B->C D Collect in Labeled Solid Chemical Waste Container C->D Yes E Collect in Labeled Liquid Chemical Waste Container C->E No F Store Waste in Designated Secure Accumulation Area D->F E->F G Contact EHS for Pickup and Disposal F->G

Caption: Decision workflow for the proper disposal of this compound.

Essential Safety and Handling of CREBBP-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the CREBBP inhibitor, CREBBP-IN-9, ensuring operational integrity and personnel safety.

When handling any new or uncharacterized chemical compound, it is crucial to treat it as potentially hazardous. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, adhering to the highest safety standards for handling bioactive small molecules in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when working with this compound to prevent skin and eye exposure. The recommended PPE includes:

  • Lab Coat: A full-sleeved lab coat should be worn to protect clothing and skin from potential splashes.[1]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential. If prolonged contact is anticipated or if handling higher concentrations, consider double-gloving.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect the eyes from splashes and aerosols.[1]

  • Full Coverage: Long pants and closed-toe shoes are required to ensure no skin is exposed.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Most small molecule inhibitors are shipped at room temperature as a solid or powder.[2]

  • For long-term storage, refer to the supplier's instructions, which typically recommend storing the compound at -20°C.[2]

2. Preparation of Stock Solutions:

  • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.

  • To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • For small quantities (e.g., ≤10 mg), solvent can be added directly to the vial. For larger amounts, it is recommended to weigh out the desired quantity.[2]

  • Cap the vial tightly and vortex until the solid is completely dissolved.

3. Aliquoting and Use:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2]

  • Store the aliquots at -20°C or lower. Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.

  • When diluting the stock solution for experiments, ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed cytotoxic levels (typically <0.5%).[2]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Solid Compound: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations.

  • Solutions: Collect all solutions containing this compound in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as solid hazardous waste.

  • Empty Containers: Rinse the original vial with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste, provided it is fully decontaminated.

Quantitative Data Summary

ParameterValue/InformationSource/Recommendation
Molecular Weight Refer to supplier's documentationSupplier Data
Appearance Typically a solid (powder)General for small molecules[2]
Solubility Soluble in DMSOCommon for similar inhibitors
Storage Temperature -20°CRecommended for long-term stability[2]
Acute Toxicity Data not available. Treat as potentially toxic.Precautionary Principle
Carcinogenicity Data not available. Handle with caution.Precautionary Principle
Mutagenicity Data not available. Handle with caution.Precautionary Principle
Exposure Limits Not established. Minimize exposure.Standard Laboratory Practice

Experimental Protocols

The following is a generalized protocol for preparing a stock solution of this compound. Specific concentrations will be experiment-dependent.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Perform all manipulations in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided and its molecular weight.

  • Carefully add the calculated volume of DMSO to the vial containing the solid this compound.

  • Cap the vial securely and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for future use.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Prepare Prepare Stock Solution (in Fume Hood) Store->Prepare Aliquot Aliquot for Use Prepare->Aliquot PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) Aliquot->PPE Experiment Perform Experiment PPE->Experiment Waste_Solutions Collect Liquid Waste Experiment->Waste_Solutions Waste_Solids Collect Solid Waste (Tips, Gloves) Experiment->Waste_Solids Decontaminate Decontaminate Glassware Experiment->Decontaminate Dispose Dispose via HazWaste Management Waste_Solutions->Dispose Waste_Solids->Dispose Decontaminate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CREBBP-IN-9
Reactant of Route 2
CREBBP-IN-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.